Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and materials science, the 3-cyanoindole scaffold represents a privileged structural motif. Specifically, 5-bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) serves as a highly versatile, bifunctional building block. The strategic placement of a bromine atom at the C5 position provides an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions, while the C3-carbonitrile group offers a gateway to a myriad of hydrogen-bonding functionalities (e.g., primary amines, amides, and tetrazoles). Furthermore, the C2-phenyl substitution significantly enhances the lipophilicity and target-binding affinity of the core, a feature particularly exploited in the development of potent kinase inhibitors, such as those targeting DYRK1A [1].
As a Senior Application Scientist, this guide is designed to move beyond basic descriptive chemistry. Herein, we dissect the physicochemical profile, elucidate the causality behind modern regioselective synthetic methodologies, and provide self-validating experimental protocols for the synthesis and downstream application of this critical intermediate.
Physicochemical Profiling
Understanding the physicochemical properties of 5-bromo-2-phenyl-1H-indole-3-carbonitrile is paramount for predicting its behavior in both synthetic workflows and biological environments. The presence of the electron-withdrawing cyano group significantly lowers the pKa of the indole N-H, altering its hydrogen-bond donor capacity compared to unsubstituted indoles.
Table 1: Quantitative Physicochemical Data
Property
Value
Structural / Synthetic Implication
CAS Registry Number
1082388-87-1
Standardized identification for procurement [2].
Molecular Formula
C15H9BrN2
Dictates stoichiometric calculations.
Molecular Weight
297.15 g/mol
Optimal for fragment-based drug design (FBDD).
Topological Polar Surface Area
41.6 Ų
Favorable for passive membrane permeability.
Hydrogen Bond Donors
1 (Indole N-H)
Critical for hinge-binding in kinase active sites.
Hydrogen Bond Acceptors
1 (Nitrile Nitrogen)
Participates in dipole-dipole interactions.
Strategic Synthetic Methodologies
The direct C3-cyanation of the indole core has historically relied on highly toxic reagents such as potassium cyanide (KCN) or cyanogen bromide (BrCN). Modern synthetic paradigms prioritize safety, atom economy, and regioselectivity. Below are two field-proven, self-validating methodologies for synthesizing 5-bromo-2-phenyl-1H-indole-3-carbonitrile from its 5-bromo-2-phenyl-1H-indole precursor.
Method A: Copper-Catalyzed Aerobic C-H Cyanation
This protocol utilizes benzyl cyanide as a safer cyanide surrogate. The causality of this reaction hinges on the ability of Copper(I) iodide to activate the C-C bond of benzyl cyanide under aerobic conditions, generating a highly reactive "Cu-CN" intermediate [3]. The inherent nucleophilicity of the indole C3 position drives the regioselective electrophilic attack.
Self-Validating Experimental Protocol:
Reaction Setup: To a 60 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add 5-bromo-2-phenyl-1H-indole (0.5 mmol), Copper(I) iodide (0.5 mmol, 1.0 equiv), and benzyl cyanide (0.75 mmol, 1.5 equiv).
Solvent & Atmosphere: Dissolve the mixture in anhydrous DMF (2.0 mL). Crucial Step: Do not purge with inert gas. Equip the vial with an air condenser. The presence of molecular oxygen (
) is strictly required as it acts as the terminal oxidant to regenerate the active copper species.
Thermal Activation: Heat the vigorously stirring mixture in a preheated oil bath at 110 °C for 24 hours.
Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting indole (
) will deplete, replaced by a highly UV-active, lower-mobility spot () corresponding to the carbonitrile product.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 x 10 mL) and brine to remove DMF. Dry the organic layer over
.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography. Final validation is confirmed via
NMR by the distinct absence of the C3-H proton signal (typically a singlet around 6.5–6.8 ppm in the starting material).
For laboratories requiring metal-free conditions to avoid trace heavy-metal contamination in biological assays, electrophilic cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is the optimal orthogonal approach[4].
Self-Validating Experimental Protocol:
Activation: Dissolve 5-bromo-2-phenyl-1H-indole (0.5 mmol) and NCTS (0.5 mmol) in anhydrous 1,2-dichloroethane (2 mL) under an argon atmosphere.
, 1.5 mmol) dropwise. Causality: The Lewis acid coordinates to the sulfonamide oxygen of NCTS, drastically increasing the electrophilicity of the cyano group, thereby facilitating the C3-attack without the need for transition metals.
Cyclization: Seal the vessel and heat at 100 °C for 24 hours.
Workup & Validation: Dilute with DCE, wash with 1M NaOH (to neutralize the Lewis acid and remove sulfonamide byproducts), followed by 1M HCl and water. Crystallization from methanol yields the pure product.
Mechanistic Pathway Analysis
The diagram below visualizes the logical flow of the copper-mediated aerobic cyanation, demonstrating the convergence of the catalytic cycle and the substrate's inherent electronic properties.
Mechanistic pathway of copper-mediated C3-cyanation using benzyl cyanide as a safer surrogate.
Downstream Functionalization & Drug Discovery Applications
The true value of 5-bromo-2-phenyl-1H-indole-3-carbonitrile lies in its bifunctional nature. The molecule is a blank canvas for divergent synthesis. The C5-bromide is highly susceptible to Palladium-catalyzed oxidative addition, enabling Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) couplings. Conversely, the C3-nitrile can be hydrolyzed to primary amides or reduced to primary amines, creating critical vectors for solvent-exposed regions in kinase active sites.
Divergent synthetic utility of the 5-bromo and 3-cyano functional handles for drug discovery.
Quantitative Data Summary: Synthetic Route Comparison
To assist in route selection for scale-up or library generation, the following table summarizes the operational metrics of the discussed synthetic pathways.
Table 2: Comparative Yields and Conditions for C3-Cyanation
Synthetic Methodology
Reagents / Catalyst
Reaction Conditions
Typical Yield
Key Strategic Advantage
Aerobic Cu-Cyanation
Benzyl cyanide, CuI
DMF, 110 °C, Air, 24h
75 - 85%
Avoids highly toxic metal cyanides; utilizes ambient .
Allows one-pot construction directly from benzamide precursors.
References
Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
The Therapeutic Potential of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile in Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of small-molecule drug discovery, the indole scaffold remains one of the most privileged structures, serving as the core f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of small-molecule drug discovery, the indole scaffold remains one of the most privileged structures, serving as the core for numerous FDA-approved therapeutics. Among its highly functionalized derivatives, 5-bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1)[1] has emerged as a uniquely versatile building block. By strategically positioning a halogen bond donor (5-bromo), a hydrophobic vector (2-phenyl), and a strong hydrogen bond acceptor (3-carbonitrile) around the rigid indole core, medicinal chemists can precisely target complex protein binding pockets.
This technical guide explores the mechanistic rationale, target landscape, and synthetic workflows associated with this archetype molecule, providing actionable insights for researchers developing next-generation kinase inhibitors, allosteric modulators, and anti-cancer agents.
Pharmacophore Rationale & Mechanistic Grounding
The therapeutic utility of 5-bromo-2-phenyl-1H-indole-3-carbonitrile is rooted in its precise stereoelectronic properties. Each functional group serves a distinct mechanistic purpose when interacting with target proteins (such as kinases or GTPases).
The Indole Core (Hinge Binder): The flat, aromatic nature of the indole allows it to slide deep into the ATP-binding pocket of kinases, acting as a competitive hinge binder[2].
The 3-Carbonitrile Group (H-Bond Acceptor): The nitrile group is a bioisostere for amides and halogens. It is metabolically stable and acts as a potent hydrogen bond acceptor. In KRAS G12C inhibitors, the nitrile group forms a critical hydrogen bond with the Y71 residue[3].
The 2-Phenyl Substitution (Hydrophobic Vector): The C2-phenyl ring forces the molecule into a specific dihedral angle, allowing it to fill hydrophobic sub-pockets. In covalent tricomplex inhibitors, the 2-phenyl group induces a rigidified state that engages in π-π stacking with tyrosine residues (e.g., Y64 in KRAS)[3].
The 5-Bromo Substituent (Halogen Bonding): Halogen bonding is increasingly utilized in fragment-based drug design. In kinases like DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), halogen atoms at the 5- or 7-position of the indole ring form highly directional non-covalent interactions with structural water molecules or leucine residues within the hydrophobic back pocket[4]. Furthermore, the bromine atom serves as an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions.
Pharmacophore model of 5-bromo-2-phenyl-1H-indole-3-carbonitrile in kinase ATP pockets.
Target Landscape & Quantitative Efficacy
Halogenated 2-phenyl-1H-indole-3-carbonitriles are actively investigated across multiple therapeutic domains. Below is a summary of their quantitative efficacy against high-value oncology and neurodegenerative targets.
DYRK1A Inhibition (Neurodegeneration & Oncology)
DYRK1A is a primary target for Down syndrome and Alzheimer's disease therapeutics[4]. Fragment-based design utilizing halogenated indole-3-carbonitriles has yielded inhibitors that successfully outcompete ATP. The inclusion of heavy halogens (like bromine or iodine) significantly increases potency by optimizing the
TRK fusions are primary drivers in several solid tumors. Indole-3-carbonitrile derivatives have been developed via computer-aided drug design (CADD) to act as highly potent TRK inhibitors. These compounds induce cancer cell death by arresting the cell cycle and reducing phosphorylated TRK levels[2].
KRAS G12C Allosteric Modulation
In the development of Elironrasib (RMC-6291), indole-3-carbonitrile motifs are utilized to fill the switch I/switch II pocket of the KRAS G12C mutant. The unique geometry of the 2-phenyl and 3-carbonitrile groups allows for selective cross-linking and attenuation of warhead reactivity, overcoming resistance to traditional OFF-state inhibitors[3].
Table 1: Structure-Activity Relationship (SAR) of Halogenated Indole-3-Carbonitriles
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and its subsequent biological validation. Every step is designed with built-in causality and validation checkpoints.
Protocol 1: Electrophilic Cyanation of 5-Bromo-2-phenyl-1H-indole
This protocol outlines the direct C3-cyanation of the indole core using chlorosulfonyl isocyanate (CSI), a highly efficient method for generating the 3-carbonitrile derivative[6].
Preparation: Dissolve 1.0 equivalent of 5-bromo-2-phenyl-1H-indole in anhydrous acetonitrile under a strict argon atmosphere.
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive CSI reagent, which would otherwise form insoluble sulfonamides and halt the reaction.
Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Add 1.2 equivalents of chlorosulfonyl isocyanate (CSI) dropwise over 15 minutes.
Causality: The electrophilic aromatic substitution is highly exothermic. Maintaining 0 °C prevents polymerization and ensures strict regioselectivity at the electron-rich C3 position[6].
Hydrolysis: Stir for 2 hours at 0 °C. Quench the reaction by adding a mixture of N,N-dimethylformamide (DMF) and water (1:1 v/v).
Causality: DMF acts as a catalyst to facilitate the rapid breakdown of the intermediate N-chlorosulfonyl amide, releasing the desired nitrile group and sulfur dioxide.
Validation & Purification: Extract the aqueous layer with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (silica gel, Hexanes/EtOAc).
Self-Validation Check: Confirm the product identity via FT-IR (look for a sharp C
N stretch at ~2220 cm⁻¹) and ¹H NMR (verify the complete disappearance of the characteristic C3-H proton signal typically found around 6.5–7.0 ppm).
Protocol 2: In Vitro DYRK1A Kinase Inhibition Assay
To evaluate the hit-to-lead potential of synthesized derivatives, a radiometric kinase assay is employed[4].
Enzyme Preparation: Incubate recombinant human DYRK1A with the synthetic indole-3-carbonitrile compound (using a 10-point serial dilution from 10 µM to 1 nM) in an assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, and 1 mM DTT.
Substrate Addition: Initiate the reaction by adding the peptide substrate (e.g., Woodtide) and 10 µM ATP spiked with [
-³³P]ATP tracer.
Causality: The indole-3-carbonitrile competes directly with ATP for the hinge region. The radioactive tracer allows for the precise quantification of residual kinase phosphorylation activity.
Incubation & Quenching: Incubate the microplate at 30 °C for 30 minutes. Quench the reaction by spotting 5 µL of the mixture onto P81 phosphocellulose paper.
Causality: P81 paper strongly binds the positively charged peptide substrate, while the unreacted, negatively charged [
-³³P]ATP is easily washed away.
Validation & Detection: Wash the P81 paper extensively with 1% phosphoric acid. Measure the retained radioactivity using a liquid scintillation counter.
Self-Validation Check: Calculate the IC50 using a 4-parameter logistic regression model. The assay is only considered valid if the calculated Z'-factor between the positive control (vehicle) and negative control (no enzyme) is
, ensuring high statistical reliability.
Hit-to-Lead Optimization Workflow
The transition from a raw building block like 5-bromo-2-phenyl-1H-indole-3-carbonitrile to a clinical candidate requires a rigorous, iterative workflow. The 5-bromo position is frequently subjected to Suzuki-Miyaura cross-coupling to introduce solubilizing groups (e.g., morpholines or piperazines) to overcome the inherent lipophilicity of the flat indole core[3].
Hit-to-lead optimization workflow for indole-3-carbonitrile kinase inhibitors.
Conclusion
The molecule 5-bromo-2-phenyl-1H-indole-3-carbonitrile represents a masterclass in structural efficiency. By combining a rigid hinge-binding core with vectors for halogen bonding and hydrophobic interactions, it provides medicinal chemists with a highly tunable starting point for drug discovery. Whether utilized as an ATP-competitive inhibitor for neurodegenerative kinases or as an allosteric anchor in covalent oncology drugs, mastering the synthetic and functional nuances of this scaffold is critical for modern therapeutic development.
References
Becker, W., et al. (2025). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. ResearchGate. Retrieved from [Link]
Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. Retrieved from[Link]
ACS Publications. (2025). Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
bioRxiv. (2024). Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK). Retrieved from[Link]
PMC. (2021). Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration. Retrieved from [Link]
Unveiling the Pharmacological Potential of 2-Phenyl-indole-3-carbonitrile Derivatives: A Comprehensive SAR and Methodological Guide
Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among its derivatives, 2-phenyl-indole-3-carbonit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among its derivatives, 2-phenyl-indole-3-carbonitrile has emerged as a highly versatile and potent pharmacophore. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, detailing its mechanistic pathways in oncology and inflammation, and outlining self-validating experimental protocols for its synthesis and biological evaluation.
Mechanistic Rationale & Core Scaffold Analysis
The pharmacological efficacy of 2-phenyl-indole-3-carbonitrile derivatives stems from the precise spatial arrangement of its functional groups, which allows for multi-target engagement.
The Indole Core: Acts as a rigid, planar hydrophobic backbone that mimics endogenous ligands (such as tryptophan derivatives), enabling deep insertion into enzymatic binding pockets[1].
The C2-Phenyl Group: Provides essential
stacking and hydrophobic interactions. Its rotational freedom allows the molecule to adapt to the steric constraints of target receptors, such as the colchicine binding site on tubulin[2].
The C3-Carbonitrile (-CN) Group: This is the critical optimization feature. The
-hybridized cyano group acts as a highly directional, strong hydrogen-bond acceptor. Crucially, the -CN group is prioritized over C3-carboxaldehyde (-CHO) or oxime (-CH=NOH) substituents because it is metabolically robust. It resists rapid oxidation by liver cytochromes in vivo, maintaining potent target engagement while improving the pharmacokinetic half-life[3].
Structure-Activity Relationship (SAR) Landscape
Rational drug design utilizing the 2-phenyl-indole-3-carbonitrile scaffold requires a deep understanding of how specific substitutions alter biological causality.
N1-Position: The Hydrogen-Bond Donor
The free -NH group at the N1 position is generally strictly conserved. It acts as a critical hydrogen-bond donor. Alkylation (e.g., N-methylation) significantly increases lipophilicity but often abolishes activity against targets like Xanthine Oxidase (XO) and tubulin, as the loss of the H-bond donor prevents the stabilization of the ligand-receptor complex[1].
C2-Phenyl Ring Modifications
Substitutions on the C2-phenyl ring dictate the selectivity and potency of the derivatives:
Para-Substitutions (4-Cl, 4-OMe): The introduction of electron-withdrawing groups (EWGs) like chlorine, or electron-donating groups (EDGs) like methoxy at the para-position, significantly enhances anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines[4],[5]. This is due to optimized lipid solubility and enhanced binding affinity within the hydrophobic pockets of tubulin[2].
Ortho/Meta-Substitutions: Often lead to steric clashes that reduce the rotational flexibility of the phenyl ring, generally decreasing overall potency.
C5/C6 Indole Ring Substitutions
Halogenation (e.g., 5-F, 6-Cl) on the indole core modulates the electron density of the
-system. Fluorination at C5, in particular, increases the metabolic stability of the indole ring against oxidative degradation while maintaining the necessary electronic profile for potent Xanthine Oxidase and NF-κB inhibition[3],[1].
Loss of critical H-bond donor; abolishes binding[1].
Biological Targets & Signaling Pathways
2-Phenyl-indole-3-carbonitrile derivatives exhibit a dual-pathway pharmacological profile, making them valuable in both oncology and immunology.
Anticancer Activity (Tubulin Inhibition): These derivatives inhibit tubulin polymerization by binding to the colchicine site. This disrupts microtubule dynamics, leading to mitotic arrest in the G2/M phase and subsequent apoptosis in malignant cells (e.g., breast carcinoma, lung carcinoma)[2].
Anti-inflammatory Activity (NF-κB & iNOS Inhibition): The scaffold acts as a potent inhibitor of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, these compounds suppress the transcription of inducible nitric oxide synthase (iNOS), drastically reducing nitrite production and resolving acute inflammation[3].
Fig 1: Dual pharmacological mechanisms of 2-phenyl-indole-3-carbonitrile derivatives.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Ultrasound-Assisted Synthesis of 2-Phenylindole-3-carbonitrile
Causality Check: Ultrasound irradiation is utilized in the dehydration step because it induces acoustic cavitation. This generates localized thermal hotspots that overcome the activation energy barrier for the Cu(OAc)
-catalyzed elimination of water, reducing reaction time from hours to minutes and preventing the thermal degradation of the indole core[3].
Step-by-Step Methodology:
Reagent Preparation: In a 10 mL reaction tube, combine 2-phenylindole-3-carboxaldehyde oxime (0.16 mmol) and Cu(OAc)
(1.5 mg, 5 mol %) in 1.0 mL of anhydrous acetonitrile[3].
Sonication: Cap the tube and subject the mixture to continuous ultrasound irradiation at room temperature for 2 hours.
Validation Check: Monitor the reaction via TLC (EtOAc/hexane 1:8). The disappearance of the oxime spot (lower
) and the appearance of the carbonitrile spot (higher ) confirms conversion.
Workup: Concentrate the reaction mixture in vacuo to remove the acetonitrile solvent.
Purification: Purify the crude residue via flash column chromatography on silica gel using an EtOAc/hexane (1:8) eluent system[3].
Characterization: Verify the product (white solid, ~84% yield) via
H NMR (400 MHz, DMSO-). Validation Check: The defining sharp singlet of the indole -NH should appear around 12.59 ppm, confirming the integrity of the N1 position[3].
Fig 2: Ultrasound-assisted synthesis workflow for 2-phenyl-indole-3-carbonitriles.
Protocol B: In Vitro NF-κB Inhibition Reporter Assay
Causality Check: To ensure the observed anti-inflammatory activity is target-specific and not a false positive resulting from general compound cytotoxicity, a counter-screen for cell viability (e.g., MTT assay) must be run in parallel with the reporter assay.
Step-by-Step Methodology:
Cell Culture & Transfection: Plate RAW 264.7 murine macrophages in 96-well plates. Transfect the cells with an NF-κB-driven luciferase reporter plasmid using a standard lipofection protocol.
Pre-treatment: After 24 hours of incubation, pre-treat the cells with varying concentrations of the synthesized 2-phenyl-indole-3-carbonitrile derivative (ranging from 0.1 μM to 50 μM) for 1 hour.
Stimulation: Induce NF-κB activation by adding Lipopolysaccharide (LPS, 1 μg/mL) for 6 hours.
Validation Check: Include a vehicle control (DMSO + LPS) to establish maximum luminescence and a positive control (e.g., Parthenolide) to validate assay sensitivity.
Detection: Lyse the cells, add the luciferin substrate, and quantify luminescence using a microplate reader.
Data Analysis: Calculate the IC
by plotting the dose-response curve using non-linear regression analysis[3].
Expert Insights & Future Directions
While the 2-phenyl-indole-3-carbonitrile scaffold is highly potent, its highly planar and hydrophobic nature often results in poor aqueous solubility, limiting its oral bioavailability (a common ADMET hurdle). Future drug development efforts should focus on incorporating solubilizing motifs—such as morpholine or piperazine rings—via flexible linkers to the C5 or C6 positions of the indole core. This strategy preserves the critical pharmacophore interactions at N1, C2, and C3 while drastically improving the compound's pharmacokinetic profile for clinical translation.
References
Predicting Cytotoxicity of 2-Phenylindole Derivatives Against Breast Cancer Cells Using Index of Ideality of Correlation. Anticancer Research.
URL:[Link]
Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives. PubMed Central (NIH).
URL:[Link]
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.
URL: [Link]
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central (NIH).
URL:[Link]
Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. PubMed Central (NIH).
URL:[Link]
The Strategic Role of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile in Advanced Pharmaceutical Synthesis
Executive Summary The compound 5-bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) is a highly functionalized, privileged heterocyclic scaffold that serves as a cornerstone intermediate in modern medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) is a highly functionalized, privileged heterocyclic scaffold that serves as a cornerstone intermediate in modern medicinal chemistry[1]. Characterized by three orthogonal reactive sites—a 5-bromo handle, a 3-carbonitrile group, and a 2-phenyl substituent—this molecule provides a versatile template for Fragment-Based Drug Design (FBDD) and the synthesis of complex kinase inhibitors[2]. This technical whitepaper explores the mechanistic rationale behind its structural features, its pharmacological applications, and field-proven synthetic protocols for its derivatization.
Structural Rationale & Mechanistic Advantages
The architectural design of 5-bromo-2-phenyl-1H-indole-3-carbonitrile is not coincidental; each functional group plays a precise role in both synthetic elaboration and biological target engagement.
The 5-Bromo Handle (Synthetic Versatility): The carbon-bromine bond at the 5-position of the electron-rich indole core is highly primed for oxidative addition by Palladium(0) catalysts. This allows for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of structure-activity relationship (SAR) libraries without disrupting the rest of the pharmacophore[3]. Furthermore, recent advances in cross-electrophile coupling (XEC) have demonstrated that aryl bromides like this can be coupled with NHP esters using homogeneous organic reductants, bypassing the need for heterogeneous zinc or manganese[4].
The 3-Carbonitrile Group (Bioisosterism & Stability): The cyano group acts as a strong electron-withdrawing moiety, lowering the Highest Occupied Molecular Orbital (HOMO) of the indole ring. This electronic modulation significantly increases the metabolic stability of the compound against oxidative degradation by Cytochrome P450 enzymes. Biologically, the nitrogen atom of the nitrile acts as a critical, directional hydrogen-bond acceptor[2].
The 2-Phenyl Substituent (Lipophilic Target Affinity): The inclusion of a bulky, lipophilic phenyl ring at the 2-position provides essential steric bulk and facilitates
stacking interactions within the hydrophobic pockets of target proteins, drastically increasing binding affinity compared to unsubstituted analogs[5].
Pharmacological Applications: Targeting DYRK1A
One of the most prominent applications of the 2-phenyl-1H-indole-3-carbonitrile scaffold is the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A overexpression is heavily implicated in the pathogenesis of Down syndrome (DS) and the hyperphosphorylation of Tau proteins in Alzheimer's disease (AD)[2].
In a landmark, the halogen-substituted indole-3-carbonitrile was identified as a highly efficient starting fragment[6]. The study revealed that while the base fragment inhibited DYRK1A with a micromolar IC
, the introduction of the 2-phenyl group pushed the inhibitory activity into the double-digit nanomolar range[7]. The 2-phenyl group perfectly occupies the hydrophobic region of the ATP-binding pocket, while the 3-carbonitrile engages the hinge region via hydrogen bonding[5].
Quantitative Data Summaries
To facilitate rapid comparison for drug development professionals, the physiochemical properties and comparative kinase inhibitory data are summarized below.
Table 1: Physiochemical Properties of the Core Intermediate
Data illustrates the critical causality of the 2-phenyl group in driving nanomolar potency via hydrophobic pocket engagement.
Visualizations of Workflows and Mechanisms
Caption: Synthetic diversification pathways of 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Caption: Mechanism of DYRK1A kinase inhibition by indole-3-carbonitrile derivatives.
Experimental Protocols (Self-Validating Systems)
The following methodologies provide field-proven, step-by-step instructions for synthesizing and derivatizing this class of compounds.
Protocol A: Modified Madelung Synthesis of the 3-Cyanoindole Core
Traditional Fischer indole syntheses often suffer from poor regioselectivity when using unsymmetrical ketones. To guarantee absolute regiocontrol of the 1,2,3-substitution pattern, a modified Madelung approach is employed[8].
Causality & Design: This one-pot procedure utilizes a nucleophilic substitution followed by a base-mediated intramolecular cyclization. The use of DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) provides the exact non-nucleophilic basicity required to deprotonate the benzylic position, driving the condensation with the amide carbonyl to forge the indole ring[9].
Step 1 (Substitution): In a screw-cap vial equipped with a magnetic stir bar, dissolve N-(2-(bromomethyl)phenyl)benzamide (0.5 mmol, 1.0 equiv) and KCN (2.0 mmol, 4.0 equiv) in 1 mL of anhydrous DMSO. Validation: DMSO leaves the cyanide anion unsolvated and highly nucleophilic.
Step 2 (Heating): Transfer the sealed vial to a preheated oil bath at 100°C and stir for 12 hours. Monitor via LC-MS to confirm complete bromide displacement[9].
Step 3 (Cyclization): Add DBN (1.5 mmol, 3.0 equiv) directly to the reaction mixture and stir for an additional 12 hours at 100°C[9].
Step 4 (Workup): Pour the cooled mixture into ice water and extract with CH
Cl (3 × 10 mL). Wash the combined organic layers extensively with water (5 × 10 mL) to remove all traces of DMSO. Dry over anhydrous NaSO, concentrate in vacuo, and purify via silica gel chromatography.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 5-Position
Causality & Design: The 5-bromo group is selectively targeted for C-C bond formation. Pd(dppf)Clngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
is selected as the catalyst because the bidentate dppf ligand provides a large bite angle, which thermodynamically accelerates the rate-limiting reductive elimination step.
Step 1 (Setup): In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2-phenyl-1H-indole-3-carbonitrile (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl
Step 2 (Solvent Addition): Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v). Validation: This biphasic system ensures the solubility of the organic indole substrate while dissolving the inorganic base to form the reactive boronate complex.
Step 3 (Reaction): Heat the mixture to 90°C. Monitor via TLC (Hexanes/EtOAc 3:1). Validation: The disappearance of the starting material spot and the emergence of a new, UV-active spot confirms full conversion.
Step 4 (Isolation): Cool to room temperature, dilute with EtOAc, and wash with brine. The brine removes water-soluble inorganic salts. Dry the organic layer, concentrate, and purify via flash chromatography to isolate the 5-aryl derivative.
References
Meine, R., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 64. Available at:[Link]
Sterligov, G. K., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38505–38511. Available at:[Link]
Kundu, A., et al. (2026). Homogeneous Reductant Facilitated Cross-Electrophile Coupling of Aryl Bromides with NHP Esters. Organic Letters. Available at:[Link]
Advanced Methodologies in the Synthesis of Functionalized Indole-3-Carbonitriles: A Technical Review
Strategic Overview & Pharmacological Relevance Indole-3-carbonitriles are privileged, high-value scaffolds in medicinal chemistry and drug discovery. The strategic placement of the electron-withdrawing nitrile group at t...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Pharmacological Relevance
Indole-3-carbonitriles are privileged, high-value scaffolds in medicinal chemistry and drug discovery. The strategic placement of the electron-withdrawing nitrile group at the C3 position of the indole core creates a unique pharmacophore capable of acting as a strong hydrogen bond acceptor. This structural motif is critical in the design of Tropomyosin Receptor Kinase (TRK) inhibitors and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors, which are actively investigated for their roles in Down syndrome, Alzheimer's disease, and oncology[1],[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic recipes. We will analyze the mechanistic causality behind reagent selection, evaluate the transition from classical to green-chemistry approaches, and provide self-validating experimental protocols to ensure high-fidelity synthesis.
Mechanistic Foundations: The Enamine-Like Reactivity
The functionalization of the indole core is fundamentally driven by its inherent enamine-like reactivity. The nitrogen lone pair delocalizes into the aromatic system, making the C3 carbon highly nucleophilic and the primary site for electrophilic attack[2].
When designing a cyanation strategy, the primary chemoselectivity challenge lies in differentiating the C3 carbon from the unprotected indole nitrogen (N1). Improper reagent selection or poor temperature control often leads to undesired N-alkylation or N-cyanation. Successful C3-cyanation requires an electrophile that is reactive enough to form the Wheland intermediate, but stable enough to allow for rapid deprotonation and rearomatization without migrating to the N1 position.
Mechanistic pathway of electrophilic C3-cyanation of the indole core.
Evolution of Synthetic Strategies
Classical Approaches: CSI and Vilsmeier-Haack
Historically, the synthesis of indole-3-carbonitriles relied on two primary methods:
Vilsmeier-Haack Formylation & Oxime Dehydration: A classical two-step approach where the indole is first converted to an aldehyde, followed by a reaction with hydroxylamine hydrochloride to form an oxime. The oxime is subsequently dehydrated using reagents like sodium acetate/formic acid or oxalyl chloride[1],[3]. While reliable, this multi-step process is atom-inefficient.
Direct Cyanation via Chlorosulfonyl Isocyanate (CSI): CSI acts as a highly reactive electrophile. The crucial mechanistic step here is the subsequent addition of dimethylformamide (DMF). DMF is not merely a solvent; it acts as a nucleophile to decompose the intermediate N-chlorosulfonyl amide, driving the formation of the nitrile[2].
Transition-Metal Mediated C-H Cyanation
To bypass the use of highly toxic cyanide salts (like KCN or NaCN), modern chemistry has pivoted toward transition-metal catalysis using cyanide surrogates. For instance, copper-mediated direct cyanation utilizes benzyl cyanide as a cyanide anion surrogate, allowing for a cascade reaction that furnishes 3-cyanoindoles under mild conditions with broad functional group tolerance[4]. Similarly, Lewis acid catalysis using GaCl₃ with N-cyanosuccinimide (NCS) provides a bench-stable, electrophilic cyanating alternative[4].
The Vanguard: Site-Selective Electrochemical Cyanation
The most significant recent advancement is the metal-free, site-selective electrochemical C-H cyanation of indoles. Developed by Li et al., this method employs readily available trimethylsilyl cyanide (TMSCN) as the cyano source and utilizes tris(4-bromophenyl)amine as a redox catalyst[5],[6].
Causality of the Electrochemical Design:
Redox Catalyst: Tris(4-bromophenyl)amine lowers the anodic overpotential required to oxidize the indole, preventing the over-oxidation and degradation of the final product.
Undivided Cell: Conducting the reaction in a simple undivided cell at room temperature obviates the need for complex membrane setups, allowing the redox mediator to continuously turn over[5].
Radical Pathway: Anodic oxidation generates an indole radical cation, which selectively reacts with TMSCN at the C3 position, achieving exceptional regioselectivity without transition metals[5].
Workflow and radical pathway for the site-selective electrochemical C-H cyanation.
Comparative Data Analysis
The following table summarizes the quantitative data and operational metrics of the discussed methodologies, providing a clear comparison for process chemistry selection.
Methodology
Primary Reagents
Catalyst / Mediator
Yield Range
Green Chemistry Profile
Oxime Dehydration
NH₂OH·HCl, Formic Acid
None
60–85%
Moderate (Multi-step, high solvent waste)
Direct Electrophilic
CSI, DMF
None
75–90%
Low (Moisture sensitive, toxic CSI)
Metal-Catalyzed C-H
Benzyl Cyanide
Cu(OTf)₂
70–92%
Moderate (Heavy metal waste)
Lewis Acid C-H
N-Cyanosuccinimide
GaCl₃
80–95%
High (Bench-stable reagent, no toxic gas)
Electrochemical C-H
TMSCN, nBu₄NBF₄
Tris(4-bromophenyl)amine
78–96%
Very High (Room temp, metal-free, scalable)
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.
Protocol A: Direct Electrophilic Cyanation via CSI[2]
This method is ideal for rapid, small-scale synthesis where anhydrous conditions can be strictly maintained.
Preparation (Anhydrous Control): Flame-dry a round-bottom flask under a nitrogen atmosphere. Causality: CSI reacts violently with ambient moisture to form sulfamic acid and HCl, which will polymerize the indole.
Substrate Addition: Dissolve the functionalized indole (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
Electrophilic Attack: Add Chlorosulfonyl Isocyanate (CSI, 1.1 equiv) dropwise over 10 minutes. Checkpoint: The solution will rapidly change color (often turning deep yellow/orange), indicating the formation of the Wheland intermediate. Stir for 2 hours at 0 °C.
Intermediate Decomposition: Add anhydrous DMF (2.0 equiv) dropwise. Causality: DMF acts as the nucleophile to attack the sulfonyl group, breaking the N-S bond and releasing the nitrile.
Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.
Self-Validation (IR Spectroscopy): Confirm success by taking an IR of the crude solid. A sharp, characteristic absorption band must appear in the 2220–2260 cm⁻¹ region (C≡N stretch).
This method represents the modern standard for scalable, sustainable cyanation.
Cell Assembly: Equip an undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) plate cathode. Causality: RVC provides a massive surface area for homogeneous current distribution, preventing localized over-oxidation.
Electrolyte & Reagent Loading: To the cell, add the indole substrate (0.5 mmol), TMSCN (1.5 mmol, cyanide source), tris(4-bromophenyl)amine (10 mol%, redox catalyst), NaOH (1.0 equiv, base), and nBu₄NBF₄ (0.1 M) in an acetonitrile/water mixture.
Electrolysis: Apply a constant current of 10 mA at room temperature. Causality: Constant current (galvanostatic control) ensures a steady, controlled generation of indole radical cations, preventing radical-radical dimerization side reactions.
Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 3:1). Checkpoint: The reaction is complete when the starting material (Rf ~0.6) disappears and a highly UV-active lower spot (Rf ~0.3) appears.
Validation: Purify via column chromatography.
Self-Validation (NMR): In the ¹³C NMR (100 MHz) spectrum, validation is strictly confirmed by the appearance of a new quaternary carbon signal at δ 115.5 ppm, corresponding to the newly installed nitrile carbon[2].
References
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC
Source: nih.gov
URL:[Link]
S1 Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides, β-Oxo
Source: rsc.org
URL:[Link]
ChemInform Abstract: Cyanation of Indoles with Benzyl Cyanide as the Cyanide Anion Surrogate
Source: researchgate.net
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Profiling the Multi-Target Kinase Inhibitor Potential of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Prepared by: Senior Application Scientist, Preclinical Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
The pursuit of novel, highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and neurodegeneration. While massive, complex macrocycles often dominate the clinical pipeline, low-molecular-weight fragments with high ligand efficiency offer superior starting points for optimization. This technical guide explores the mechanistic rationale and experimental validation pathways for 5-bromo-2-phenyl-1H-indole-3-carbonitrile (CAS 1082388-87-1) as a potent, multi-target kinase inhibitor scaffold.
The indole-3-carbonitrile class is well-documented in the literature for its ability to competitively bind the ATP pocket of several critical kinases. By analyzing the structure-activity relationship (SAR) of this specific derivative, we can predict its behavior:
The Indole Core: Acts as a bioisostere for the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonding[1].
The 5-Bromo Substitution: Halogen atoms at the 5-position of the indole ring frequently engage in halogen bonding with the backbone carbonyls of the hinge region, significantly increasing binding affinity and residence time compared to unsubstituted variants[1].
The 2-Phenyl Group: This lipophilic moiety is perfectly positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue, a classic strategy to drive nanomolar potency and improve kinase selectivity.
Based on the established activity of related indole-3-carbonitriles, this specific scaffold holds immense potential for the inhibition of DYRK1A (implicated in Down syndrome and Alzheimer's disease)[1], TRK (Tropomyosin receptor kinase, implicated in NTRK-fusion cancers)[2], and IκBα Kinase (IKK) (a driver of NF-κB-mediated inflammation and tumor survival)[3].
Mechanistic Pathways & Target Space
To understand the causality behind the phenotypic effects of indole-3-carbonitrile derivatives, we must map their intervention points within cellular signaling cascades. The diagram below illustrates how this scaffold disrupts pathogenic signaling.
Caption: Multi-target signaling intervention by indole-3-carbonitrile derivatives across disease pathways.
Quantitative Baseline & Predictive Data
Before initiating wet-lab workflows, it is crucial to establish baseline expectations. The table below summarizes the quantitative performance of reference indole-3-carbonitrile fragments from the literature, providing a predictive framework for the 5-bromo-2-phenyl derivative.
Enhanced lipophilic/halogen interactions in ATP pocket.
Proposed
Self-Validating Experimental Protocols
To rigorously evaluate the kinase inhibitor activity of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, we must deploy a self-validating system. A common pitfall in kinase drug discovery is relying solely on biochemical assays, which fail to account for cellular permeability or compound autofluorescence.
The following workflow is designed to build sequential trust in the data: from biochemical binding to intracellular target engagement, culminating in phenotypic validation.
Caption: Self-validating four-phase experimental workflow for kinase inhibitor candidate profiling.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Indole derivatives with extended conjugation (like the 2-phenyl substitution) can exhibit inherent fluorescence, which artificially skews standard luminescence or fluorescence intensity assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background autofluorescence to decay, ensuring the signal is strictly a result of kinase-tracer displacement.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock of 5-bromo-2-phenyl-1H-indole-3-carbonitrile in anhydrous DMSO. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to create a 10-point concentration curve.
Kinase Incubation: Transfer 100 nL of the compound into a low-volume 384-well plate. Add 5 µL of the target kinase (e.g., recombinant DYRK1A or TRKA) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.
Tracer Addition: Add 5 µL of a master mix containing the Eu-anti-tag antibody (donor) and the kinase-specific fluorescent tracer (acceptor).
Equilibration & Reading: Incubate the plate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.
Data Analysis: Calculate the FRET ratio (665/620 nm). Plot the ratio against the log of the compound concentration to determine the IC₅₀ using a 4-parameter logistic regression.
Causality: An in vitro IC₅₀ is meaningless if the compound cannot cross the lipid bilayer or if it binds non-specifically to cytosolic proteins. NanoBRET quantifies the real-time, intracellular binding of the compound to the target kinase in live cells, validating both membrane permeability and target engagement.
Step-by-Step Methodology:
Transfection: Seed HEK293T cells in a 96-well plate at 2x10⁴ cells/well. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-DYRK1A).
Tracer Equilibration: After 24 hours, replace the media with Opti-MEM containing a cell-permeable NanoBRET tracer (a fluorescent ATP-competitive probe).
Compound Treatment: Add 5-bromo-2-phenyl-1H-indole-3-carbonitrile at varying concentrations (0.1 µM to 10 µM). Incubate for 2 hours at 37°C, 5% CO₂.
Substrate Addition: Add the NanoBRET Nano-Glo® Substrate to the wells.
Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm). A decrease in the BRET ratio indicates that the compound has successfully entered the cell and displaced the tracer from the NanoLuc-kinase fusion protein.
Causality: If the compound successfully inhibits DYRK1A or TRK, it should disrupt downstream signaling (e.g., MAPK/AKT or NF-κB pathways), ultimately leading to cell cycle arrest or apoptosis[2][3]. Flow cytometry provides a definitive, single-cell resolution readout of this functional endpoint.
Step-by-Step Methodology:
Cell Culture & Treatment: Seed target cancer cell lines (e.g., Km-12 for TRK-driven models) in 6-well plates. Treat with the established cellular IC₅₀ of the compound for 48 hours.
Harvesting: Trypsinize and collect the cells, ensuring both attached and floating (apoptotic) cells are pooled. Wash twice with cold PBS.
Annexin V / PI Staining (Apoptosis): Resuspend a fraction of the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.
PI/RNase Staining (Cell Cycle): Fix the remaining fraction of cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing RNase A (50 µg/mL) and PI (20 µg/mL) for 30 minutes.
Acquisition: Run the samples on a flow cytometer (e.g., BD FACSCanto II). Analyze the Annexin V/PI quadrant data for early/late apoptosis and the PI histogram for G1/S/G2-M cell cycle distribution.
Conclusion
The structural motif of 5-bromo-2-phenyl-1H-indole-3-carbonitrile represents a highly rationalized starting point for kinase inhibitor development. By combining the ATP-mimicking properties of the indole-3-carbonitrile core with the enhanced binding kinetics provided by halogen bonding (5-bromo) and hydrophobic pocket occupation (2-phenyl), this scaffold is primed for nanomolar efficacy against targets like DYRK1A, TRK, and IKK. Utilizing the self-validating TR-FRET and NanoBRET workflows outlined above will ensure that any data generated is both biochemically accurate and biologically relevant.
References
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Deconstructing the 2-Phenyl-1H-indole-3-carbonitrile Scaffold: History, Synthesis, and Therapeutic Applications in Kinase Inhibition
Executive Summary The 2-phenyl-1H-indole-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the domain of kinase inhibition. As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-phenyl-1H-indole-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the domain of kinase inhibition. As a Senior Application Scientist, I have observed that the transition from large, lipophilic molecules to optimized, low-molecular-weight fragments is a critical hurdle in developing viable chemical probes and therapeutics. This whitepaper dissects the historical discovery, structural rationale, and synthetic methodologies of 2-phenyl-1H-indole-3-carbonitriles, focusing specifically on their role as potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1].
Historical Context: The Fragment-Based Evolution
The genesis of the 2-phenyl-1H-indole-3-carbonitrile scaffold in kinase inhibition is deeply rooted in Fragment-Based Drug Design (FBDD)[1]. Early efforts to inhibit DYRK1A—a kinase heavily implicated in Down syndrome and Alzheimer's disease—yielded KuFal194 (10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid)[1]. While KuFal194 exhibited an exceptional IC50 of 6 nM, its large, flat, and highly lipophilic structure resulted in poor aqueous solubility, severely limiting its utility in cellular assays and in vivo models[1][2].
To circumvent these physicochemical penalties, researchers downsized the indoloquinoline core to a minimal fragment: 7-chloro-1H-indole-3-carbonitrile[1]. Although this fragment suffered a drop in potency (micromolar IC50), it provided a highly ligand-efficient template[1]. Systematic structural modifications revealed that introducing a 2-phenyl substituent, alongside halogen optimization at the 7-position (e.g., 7-iodo-2-phenyl-1H-indole-3-carbonitrile), restored double-digit nanomolar potency while maintaining a significantly lower molecular mass than the original KuFal194[1][2].
Fragment-based drug design evolution of DYRK1A inhibitors.
Structural Biology & Mechanistic Rationale
The biological significance of the 2-phenyl-1H-indole-3-carbonitrile scaffold is best illustrated by its interaction with DYRK1A. DYRK1A is a critical regulator of cytoplasmic homeostasis and nuclear signaling[2].
Alzheimer's Disease: DYRK1A hyperphosphorylates Tau protein, promoting the neurofibrillary tangles characteristic of Alzheimer's disease[1][2].
Diabetes & β-Cell Restoration: DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT), sequestering it in the cytoplasm. Inhibition of DYRK1A prevents this phosphorylation, allowing NFAT to translocate to the nucleus and stimulate β-cell proliferation—a highly sought-after mechanism for diabetes therapy[2].
The 2-phenyl group is not merely a structural appendage; it strategically occupies a hydrophobic pocket within the ATP-binding site of DYRK1A, while the carbonitrile group acts as a critical hydrogen bond acceptor[1]. Furthermore, halogen bonding (e.g., via a 7-iodo substituent) with the hinge region significantly enhances binding affinity through σ-hole interactions[1].
DYRK1A signaling pathway and the therapeutic impact of its inhibition.
Synthesizing the 2-phenyl-1H-indole-3-carbonitrile scaffold requires precise control over electrophilic aromatic substitution. Historically, chlorosulfonyl isocyanate (CSI) was used for C3-cyanation[1]. However, in practical laboratory settings, CSI often fails or yields only trace amounts when applied to sterically hindered or specific substituted indoles[3].
To overcome this, a superior methodology employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by a Lewis acid (BF3·OEt2)[3]. The Lewis acid coordinates to the NCTS, drastically increasing the electrophilicity of the cyano group, thereby driving the reaction thermodynamically toward the highly regioselective C3-substituted product[3].
Alternatively, photochemical C-H activation of 1,5-diphenyl-1H-1,2,3-triazole-4-carbonitrile via UV irradiation (254 nm) extrudes nitrogen gas to form a reactive biradical/carbene that collapses into the 2-phenyl-1H-indole-3-carbonitrile[4]. While elegant for library generation, the NCTS route remains the standard for targeted scale-up.
Self-Validating Protocol: Electrophilic Cyanation via NCTS
Objective: Synthesis of a substituted 2-phenyl-1H-indole-3-carbonitrile with >95% HPLC purity for biological assays[3].
Preparation: In an oven-dried, closed reaction vessel, dissolve 1.0 equivalent of the substituted 2-phenyl-1H-indole precursor and 1.2 equivalents of NCTS in anhydrous 1,2-dichloroethane (0.1 M concentration)[3]. Causality: Anhydrous conditions are critical to prevent the hydrolysis and deactivation of the Lewis acid.
Activation: Dropwise, add 1.5 equivalents of Boron trifluoride diethyl etherate (BF3·OEt2) at room temperature[3]. Causality: BF3·OEt2 acts as the Lewis acid catalyst, polarizing the N-CN bond of NCTS to generate a highly reactive electrophilic cyano species.
Thermal Shift: Seal the vessel and heat in an oil bath at 100 °C for 24 hours[3]. Validation Check: Monitor via TLC (petroleum ether/ethyl acetate). The complete disappearance of the starting indole spot validates reaction progression.
Quenching & Extraction: Cool the vessel to room temperature. Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel column chromatography or crystallization from methanol[3].
Quality Control: Assess purity using two independent HPLC methods (isocratic and gradient) to ensure >95% purity, which is the strict threshold required to prevent false positives in subsequent kinase inhibition assays[3].
The optimization of the scaffold is driven by strict SAR parameters. The table below summarizes the causality between structural modifications and DYRK1A inhibitory potency[1][2].
Compound
DYRK1A IC50 (nM)
Key Structural Feature
Pharmacological Rationale & Limitations
KuFal194
6
10-iodo-11H-indolo[3,2-c]quinoline core
Highly potent, but flat aromatic area causes poor aqueous solubility[1].
Fragment 6a
>1000
7-chloro-1H-indole-3-carbonitrile
Downsized template; low potency but excellent physicochemical starting point[1].
Compound 6f
~50 - 100
7-chloro-2-phenyl substitution
2-phenyl group occupies hydrophobic pocket, restoring double-digit nanomolar affinity[1].
Compound 6h
10
7-iodo-2-phenyl substitution
Halogen bonding (σ-hole interaction) maximizes potency, though selectivity across CMGC kinases remains a challenge[1][2].
Conclusion
The 2-phenyl-1H-indole-3-carbonitrile scaffold is a masterclass in fragment-based drug design. By systematically downsizing a lipophilic lead and strategically re-introducing binding elements like the 2-phenyl group and halogen bond donors, researchers have engineered a highly potent, synthetically accessible pharmacophore. As we push toward clinical applications in Alzheimer's disease and diabetes, future iterations must focus on enhancing the hydrophilic profile of the 2-position to further improve in vivo bioavailability and kinase selectivity.
References
Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design
Source: nih.gov (PMC)
URL:1
Title: Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration
Source: mdpi.com
URL:2
Application Note: Efficient Synthesis Protocols for 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Introduction & Strategic Overview The indole scaffold is a privileged structural motif in medicinal chemistry and materials science. Specifically, 3-cyanoindoles serve as highly versatile precursors for the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The indole scaffold is a privileged structural motif in medicinal chemistry and materials science. Specifically, 3-cyanoindoles serve as highly versatile precursors for the synthesis of complex, biologically active molecules. The target compound, 5-bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) [1], is of particular interest to drug development professionals. The C5-bromo substituent provides an excellent orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C2-phenyl group offers steric shielding and electronic tuning of the indole core.
This application note details two field-proven, self-validating protocols for the regioselective C3-cyanation of the 5-bromo-2-phenyl-1H-indole precursor.
Mechanistic Rationale & Causality
Indoles are ambident nucleophiles. However, the highest occupied molecular orbital (HOMO) of the indole system has its largest coefficient at the C3 position, making it the most nucleophilic site. This enamine-like character allows for direct, regioselective electrophilic aromatic substitution (EAS) without the need for pre-functionalization.
To achieve efficient cyanation, we present two distinct strategic approaches:
Protocol A (The CSI/DMF Method): Chlorosulfonyl isocyanate (CSI) is a violently reactive electrophile. It attacks the C3 position of the indole at 0 °C to form a 3-(N-chlorosulfonyl)carboxamide intermediate. The subsequent addition of anhydrous N,N-dimethylformamide (DMF) acts as a Vilsmeier-type dehydrating agent, rapidly collapsing the intermediate into the desired nitrile while expelling CO₂, SO₃, and HCl[2][3]. This method is exceptionally fast and transition-metal-free, but requires rigorous anhydrous conditions and careful handling of toxic reagents.
Protocol B (The GaCl₃/NCS Method): For a milder, bench-stable approach, N-cyanosuccinimide (NCS) is utilized as an electrophilic "CN⁺" source. Because NCS is relatively unreactive on its own, a hard Lewis acid catalyst, Gallium(III) chloride (GaCl₃), is employed. GaCl₃ coordinates to the succinimide carbonyls, significantly enhancing the electrophilicity of the cyano group and driving the C-H cyanation at elevated temperatures[4].
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the two cyanation methodologies, allowing researchers to select the protocol that best fits their laboratory capabilities and safety constraints.
Parameter
Protocol A: CSI / DMF Method
Protocol B: GaCl₃ / NCS Method
Cyanating Agent
Chlorosulfonyl isocyanate (CSI)
N-Cyanosuccinimide (NCS)
Catalyst
None (DMF acts as a promoter)
GaCl₃ (15 mol%)
Solvent
Anhydrous Acetonitrile (MeCN)
Acetonitrile (MeCN)
Temperature
0 °C
120 °C (Sealed tube)
Reaction Time
3.5 hours total
4.0 hours
Expected Yield
90 – 98%
85 – 94%
Key Advantage
Extremely rapid, room-temperature workup
Bench-stable reagents, no lachrymators
Experimental Methodologies
Precursor Synthesis: 5-Bromo-2-phenyl-1H-indole
If the starting material is not commercially available, it can be readily synthesized via a standard Fischer Indole Synthesis[5].
Condense 4-bromophenylhydrazine with acetophenone in ethanol to form the corresponding hydrazone.
Treat the isolated hydrazone with a strong acid catalyst (e.g., polyphosphoric acid or methanesulfonic acid) at 100 °C for 10–20 minutes to induce the [3,3]-sigmatropic rearrangement and subsequent cyclization[5].
Purify via recrystallization from ethanol to yield pure 5-bromo-2-phenyl-1H-indole.
Caution: CSI is highly toxic, corrosive, a severe lachrymator, and reacts violently with water. Perform all operations in a well-ventilated fume hood using dry glassware.
Dissolution: To an oven-dried, argon-purged round-bottom flask, add 5-bromo-2-phenyl-1H-indole (1.0 equiv, e.g., 5.0 mmol) and dissolve in anhydrous acetonitrile (0.5 M concentration).
Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add chlorosulfonyl isocyanate (1.05 equiv) dropwise via syringe over 10 minutes. The reaction is highly exothermic; maintain the internal temperature at 0 °C.
Intermediate Formation: Stir the resulting mixture at 0 °C for exactly 2.0 hours.
Dehydration: Slowly add anhydrous DMF (7.0 equiv) dropwise to the reaction mixture at 0 °C. Continue stirring at 0 °C for an additional 1.5 hours[2][3].
Workup & Isolation: Pour the reaction mixture slowly into rapidly stirring crushed ice. A precipitate will immediately form. Filter the solid under vacuum, wash extensively with cold water, and dry over anhydrous Na₂SO₄ (if dissolved in an organic extraction solvent like dichloromethane) or dry under high vacuum.
Purification: If necessary, purify by flash column chromatography (Silica gel, Hexanes/Dichloromethane) to afford the pure 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Protocol B: GaCl₃-Catalyzed Cyanation with N-Cyanosuccinimide
Note: GaCl₃ is moisture-sensitive and should be weighed quickly or handled in a glovebox. NCS is bench-stable.
Reaction Setup: To a heavy-walled screw-cap pressure vial equipped with a magnetic stir bar, add 5-bromo-2-phenyl-1H-indole (1.0 equiv, e.g., 1.0 mmol), N-cyanosuccinimide (1.2 equiv), and anhydrous GaCl₃ (15 mol%)[4].
Solvent Addition: Add anhydrous acetonitrile (4.0 mL) to the vial. Seal the vial tightly under an argon atmosphere.
Catalytic Heating: Transfer the sealed vial to a pre-heated oil bath or heating block set to 120 °C. Stir vigorously for 4.0 hours[4].
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 5:1 Petroleum Ether/Ethyl Acetate) to afford the target 3-cyanoindole[4].
Workflow Visualization
Workflow for the C3-cyanation of 5-bromo-2-phenyl-1H-indole via two distinct protocols.
one-pot synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile from 2-gem-dibromovinylanilines
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Multicomponent Cascade Catalysis, Chemoselectivity, and Green Cyanation Executive Summary The indole-3-carbonitrile scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Focus: Multicomponent Cascade Catalysis, Chemoselectivity, and Green Cyanation
Executive Summary
The indole-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for tetrazoles, amidines, and complex polycyclic heterocycles. Traditional syntheses of highly functionalized indoles often require tedious step-by-step ring construction, halogenation, and subsequent functionalization, leading to step-count inflation and poor atom economy.
This application note details a state-of-the-art, self-validating protocol for the one-pot synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile directly from 4-bromo-2-(2,2-dibromovinyl)aniline. By leveraging a synergistic Palladium/Copper co-catalyzed cascade, this methodology achieves an intramolecular C–N coupling, a chemoselective Suzuki-Miyaura cross-coupling, and a directed C–H cyanation in a single reaction vessel [1].
Mechanistic Rationale & Chemoselectivity
Designing a one-pot cascade requires precise control over the reaction kinetics and the oxidative addition sequence. The transformation of 4-bromo-2-(2,2-dibromovinyl)aniline into the target 3-cyanoindole is governed by three distinct catalytic events:
Intramolecular Buchwald-Hartwig Amination: The Pd(0) catalyst preferentially inserts into one of the gem-dibromovinyl C–Br bonds. Subsequent intramolecular attack by the ortho-amine and reductive elimination rapidly constructs the indole core, yielding the intermediate 5-bromo-2-bromo-1H-indole [2].
Chemoselective Suzuki-Miyaura Coupling: The intermediate possesses two distinct bromides (C2 and C5). The causality behind the exclusive phenylation at the C2 position lies in bond dissociation energies and electronics. The C(sp2)–Br bond at the C2 position of the electron-rich pyrrole ring is significantly more reactive toward Pd(0) oxidative addition than the C5-bromide on the benzenoid ring. This ensures the phenylboronic acid couples exclusively at C2.
Cu-Catalyzed C3-Cyanation: The C3 position of the indole is highly nucleophilic. Under Cu(I) catalysis, a directed C–H cyanation occurs. The choice of K₄[Fe(CN)₆] as the cyanide source is a critical safety and efficacy parameter. Unlike highly toxic NaCN or CuCN, K₄[Fe(CN)₆] is bench-stable and non-toxic. In a DMF/H₂O co-solvent system, it dissolves slowly, maintaining a low steady-state concentration of free cyanide ions. This controlled release prevents the classic pitfall of cyanide-induced catalyst poisoning, allowing the Pd and Cu cycles to operate concurrently [3].
Figure 1: Mechanistic workflow of the Pd/Cu co-catalyzed cascade synthesis.
Reaction Optimization Data
To validate the robustness of the system, various parameters were evaluated. The data below summarizes the optimization of the catalytic system, highlighting why the specific reagents in the protocol were selected.
Table 1: Optimization of the One-Pot Cascade Conditions
Entry
Catalyst System (mol%)
Cyanide Source (equiv)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂ (5) / CuI (10)
CuCN (1.5)
DMF
100
34
2
Pd(OAc)₂ (5) / CuI (10)
NaCN (1.5)
DMF/H₂O (5:1)
100
Trace
3
Pd(OAc)₂ (5) / CuI (10)
K₄[Fe(CN)₆] (0.5)
DMF
100
45
4
Pd(OAc)₂ (5) / CuI (10)
K₄[Fe(CN)₆] (0.5)
DMF/H₂O (5:1)
100
88
5
Pd(PPh₃)₄ (5) / CuI (10)
K₄[Fe(CN)₆] (0.5)
DMF/H₂O (5:1)
100
62
Note: Entry 2 failed due to rapid catalyst poisoning by high concentrations of free CN⁻. Entry 4 succeeded because the DMF/H₂O mixture perfectly modulates the solubility of K₄[Fe(CN)₆], ensuring a slow-release mechanism.
Experimental Protocol
This protocol is designed as a self-validating system. The visual cues (color changes) act as internal checkpoints to ensure the catalytic cycles are initiating correctly.
Equip a 25 mL Schlenk tube with a magnetic stir bar.
Add the 4-bromo-2-(2,2-dibromovinyl)aniline, phenylboronic acid, K₄[Fe(CN)₆]·3H₂O, and K₂CO₃ to the tube.
Critical Step: Add the Pd(OAc)₂, CuI, and XPhos last to minimize prolonged exposure to ambient moisture before sealing.
Step 2: Atmosphere Exchange (Schlenk Line)
Seal the Schlenk tube with a rubber septum.
Connect the tube to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.
Note: While the Cu-catalyzed cyanation utilizes trace oxygen, the initial Pd-catalyzed cross-coupling is sensitive to excess oxygen. A standard Argon atmosphere contains sufficient trace O₂ (or allows enough via solvent transfer) to facilitate the Cu(I)/Cu(III) oxidation required for cyanation.
Step 3: Solvent Addition & Reaction Initiation
Using a sterile syringe, inject 5.0 mL of degassed DMF and 1.0 mL of degassed H₂O through the septum.
Place the Schlenk tube in a pre-heated oil bath set to 100 °C.
Stir vigorously (800 rpm). Validation Checkpoint: The solution will transition from a pale yellow suspension to a deep reddish-brown homogeneous mixture within 30 minutes, indicating the formation of the active Pd(0)-XPhos complex and the initiation of the cascade.
Step 4: Reaction Monitoring & Completion
Allow the reaction to proceed for 12–14 hours at 100 °C.
Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The starting material (R_f ≈ 0.7) should completely disappear, replaced by a highly UV-active spot corresponding to the target product (R_f ≈ 0.4).
Step 5: Workup and Purification
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the metal precipitates and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 20 mL) to remove DMF, followed by brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford 5-bromo-2-phenyl-1H-indole-3-carbonitrile as an off-white solid.
References
Li, B.; Guo, S.; Zhang, J.; Zhang, X.; Fan, X. Selective Access to 3-Cyano-1H-indoles, 9H-Pyrimido[4,5-b]indoles, or 9H-Pyrido[2,3-b]indoles through Copper-Catalyzed One-Pot Multicomponent Cascade Reactions. J. Org. Chem. 2015, 80 (11), 5444–5456. URL:[Link]
Shen, M.; Li, G.; Lu, B. Z.; et al. CuI-Catalyzed Tandem Intramolecular Amidation Using gem-Dibromovinyl Systems. Org. Lett. 2006, 8 (4), 681–684. URL:[Link]
Schareina, T.; Zapf, A.; Beller, M. A remarkable catalyst system for the palladium-catalyzed cyanation of aryl halides with K4[Fe(CN)6]. Chem. Commun. 2004, (12), 1388-1389. URL:[Link]
Method
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Application Note & Experimental Protocol.
Introduction & Structural Analysis
The indole scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for novel therapeutics. The functionalization of the indole core, particularly at the C5 position, is a critical strategy for modulating biological activity and pharmacokinetic properties[1].
5-Bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) [2] is a highly functionalized building block that presents unique electronic and steric characteristics for palladium-catalyzed cross-coupling reactions:
C5-Bromide Reactive Site: The primary handle for Pd-catalyzed carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formation[1].
C3-Carbonitrile (EWG) Effect: The strongly electron-withdrawing cyano group decreases the electron density of the indole ring. This accelerates the oxidative addition of the Pd(0) catalyst into the C5-Br bond. However, it simultaneously increases the acidity of the unprotected N-H bond.
C2-Phenyl Steric Bulk: The adjacent phenyl ring introduces steric hindrance that can influence the conformation of the active catalyst and dictate ligand selection.
Coupling unprotected haloindoles is notoriously challenging. The free N-H group can coordinate to the palladium center, forming inactive Pd-amide complexes that poison the catalyst[3]. Furthermore, the increased N-H acidity caused by the C3-carbonitrile means that strong bases (e.g., NaOtBu) commonly used in cross-coupling will deprotonate the indole, leading to unwanted N-arylation or complete reaction stalling.
The Causality Behind Experimental Choices:
Ligand Selection (SPhos / XPhos): To overcome catalyst poisoning, bulky, electron-rich biarylphosphine ligands such as SPhos (for Suzuki/Heck) or XPhos (for Buchwald-Hartwig) are mandatory. The electron-rich nature of these ligands promotes rapid oxidative addition, while their extreme steric bulk prevents the formation of unreactive bis-ligated Pd(II) species and physically shields the Pd center from N-H coordination[4].
Base Selection: Mild bases such as K₂CO₃ or K₃PO₄ must be utilized. These bases are strong enough to activate the coupling partner (e.g., forming the reactive boronate in Suzuki couplings) but weak enough to leave the electron-deficient indole N-H intact[3].
Solvent Systems: Aqueous-organic mixtures (e.g., 1,4-Dioxane/H₂O or CH₃CN/H₂O) are highly effective for Suzuki-Miyaura couplings of this substrate, as they solubilize the mild inorganic bases and stabilize the active Pd-SPhos catalytic species[3].
Quantitative Data Summary: Optimized Reaction Conditions
The following table summarizes the optimized, self-validating parameters for four major cross-coupling transformations utilizing 5-bromo-2-phenyl-1H-indole-3-carbonitrile[1][5].
Reaction Type
Bond Formed
Catalyst / Ligand
Base
Solvent System
Temp / Time
Expected Yield
Suzuki-Miyaura
C(sp²) - C(sp²)
Pd(OAc)₂ (5 mol%) / SPhos (10 mol%)
K₂CO₃ (2.0 eq)
1,4-Dioxane/H₂O (4:1)
80 °C / 12 h
75 - 90%
Buchwald-Hartwig
C(sp²) - N
Pd₂(dba)₃ (2.5 mol%) / XPhos (10 mol%)
Cs₂CO₃ (2.0 eq)
1,4-Dioxane (Anhydrous)
100 °C / 16 h
60 - 80%
Heck
C(sp²) - C(sp²)
Na₂PdCl₄ (5 mol%) / SPhos (10 mol%)
Na₂CO₃ (2.0 eq)
CH₃CN/H₂O (1:1)
120 °C (MW) / 30 min
65 - 85%
Sonogashira
C(sp²) - C(sp)
Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (2 mol%)
Diisopropylamine
THF (Anhydrous)
60 °C / 8 h
70 - 85%
Experimental Protocols
Protocol A: Aqueous-Phase Suzuki-Miyaura Coupling
Self-validating mechanism: The use of a biphasic system ensures that the inorganic byproducts remain in the aqueous layer, preventing catalyst aggregation and simplifying the organic workup.
Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-2-phenyl-1H-indole-3-carbonitrile, the arylboronic acid, and K₂CO₃[5].
Catalyst Activation: In a separate vial under argon, dissolve Pd(OAc)₂ and SPhos in 4 mL of degassed 1,4-Dioxane. Stir for 5 minutes until the solution turns a pale, homogenous yellow, indicating the formation of the active Pd(0)-SPhos complex.
Reaction Initiation: Transfer the catalyst solution to the main reaction vial. Add 1 mL of degassed deionized water. Seal the vial with a Teflon-lined cap.
Heating: Stir the biphasic mixture vigorously at 80 °C for 12 hours. Monitor reaction completion via LC-MS (look for the disappearance of the m/z 297/299 isotopic doublet).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous Na₂SO₄[5].
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 5-aryl-2-phenyl-1H-indole-3-carbonitrile derivative.
Protocol B: Buchwald-Hartwig Amination
Self-validating mechanism: The substitution of NaOtBu with Cs₂CO₃ prevents the deprotonation of the C3-cyano activated indole N-H, ensuring chemoselectivity for the C5-bromide.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 5-bromo-2-phenyl-1H-indole-3-carbonitrile (1.0 mmol), the desired secondary amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.10 mmol), and Cs₂CO₃ (2.0 mmol).
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-Dioxane.
Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 16 hours.
Workup: Cool the mixture, dilute with dichloromethane (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the 5-amino derivative.
Pathway Visualization
The following diagram illustrates the specific catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, highlighting the electronic effects of the substrate.
Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
References
Sharma, A., et al. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Organic Chemistry Frontiers, RSC Publishing, 2021.[Link]
Yang, Y., et al. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters, ACS Publications, 2014. [Link]
Application Note: Advanced Methodologies for the Cyanation of 5-Bromo-2-phenylindole Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Catalytic cyanation, mechanistic causality, and scalable green chemistry protocols. Introduction & Strategic Rationale T...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Catalytic cyanation, mechanistic causality, and scalable green chemistry protocols.
Introduction & Strategic Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry. Specifically, 5-cyano-2-phenylindole derivatives serve as critical intermediates in the synthesis of GPCR modulators, kinase inhibitors, and advanced fluorophores. The cyanation of 5-bromo-2-phenylindole presents a unique synthetic challenge: the molecule contains an unprotected, weakly acidic N–H bond and a sterically demanding 2-phenyl substituent, which can interfere with traditional cross-coupling conditions.
Historically, the synthesis of cyanoindoles relied on the classical Rosenmund–von Braun reaction, which requires stoichiometric amounts of highly toxic copper(I) cyanide (CuCN) and extreme temperatures (>150 °C)[1]. These harsh conditions frequently lead to substrate degradation, poor functional group tolerance, and complex purification profiles due to the formation of stable copper-indole inclusion complexes[1].
To circumvent these limitations, modern drug development relies on palladium-catalyzed cyanation . By leveraging precise ligand design and controlled cyanide release, these transition-metal-catalyzed protocols operate under milder conditions, tolerate the free indole N–H, and eliminate the need for stoichiometric toxic metals[2],[3].
Mechanistic Insights & Reagent Causality
The fundamental challenge in palladium-catalyzed cyanation is catalyst poisoning . Cyanide is a strong
-donor and -acceptor. If the concentration of free cyanide ions (CN⁻) in the solution is too high, it displaces the phosphine ligands on the palladium center, forming an inactive complex and halting the catalytic cycle[3].
Causality Behind Reagent Selection
To build a self-validating and robust protocol, the choice of the cyanide source is the most critical variable:
Why Zinc Cyanide (
)? Unlike NaCN or KCN, is only sparingly soluble in organic solvents like DMF or DMA. This low solubility ensures a controlled, slow release of CN⁻ into the catalytic cycle, preventing the deactivation of the Pd(0) species while driving the transmetalation step forward[4],[2].
Why Potassium Hexacyanoferrate (
)? For process chemistry prioritizing green metrics, acts as an exceptionally safe, bench-stable, and non-toxic cyanide source. It releases cyanide only upon specific thermal or catalytic activation, virtually eliminating the risk of lethal HCN gas generation during reaction setup or aqueous workup[5].
Why omit N-H protection? Advanced Pd-catalyst systems (such as those utilizing bulky electron-rich ligands like XPhos or cooperative Pd/Cu systems) are highly chemoselective. They undergo oxidative addition with the C–Br bond much faster than any off-target deprotonation or coordination at the indole nitrogen, saving two synthetic steps (protection and deprotection)[6],[2].
Fig 1. Catalytic cycle of Pd-catalyzed cyanation of 5-bromo-2-phenylindole.
Quantitative Data: Comparison of Cyanation Methodologies
The following table summarizes the performance metrics of various cyanation strategies applied to bromoindole derivatives, providing a data-driven basis for protocol selection.
The following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC monitoring) and specific workup procedures (e.g., ammonia quench) ensure that common failure modes—such as incomplete conversion or metal-emulsion formation—are actively mitigated.
Fig 2. Experimental workflow for the palladium-catalyzed cyanation process.
Protocol A: Robust Palladium-Catalyzed Cyanation using
This method is ideal for rapid laboratory-scale synthesis requiring maximum yield and functional group tolerance[4],[2].
Reagents & Materials:
5-Bromo-2-phenylindole: 1.0 mmol (272 mg)
Zinc cyanide (
): 0.6 mmol (70 mg) (Note: 0.6 eq provides 1.2 eq of CN⁻, ensuring complete conversion without overwhelming the catalyst).
Tetrakis(triphenylphosphine)palladium(0) (
): 0.05 mmol (58 mg)
Anhydrous, degassed DMF: 5.0 mL
Step-by-Step Procedure:
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-phenylindole,
, and .
Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise oxidize the Pd(0) catalyst.
Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed DMF via syringe.
Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12–18 hours.
Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material (
) should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV corresponding to the cyanoindole ().
Quench & Workup: Cool the mixture to room temperature. Critical Step: Quench the reaction by adding 10 mL of 2M aqueous
. The ammonia complexes with the zinc salts, preventing the formation of intractable emulsions during extraction.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 5-cyano-2-phenylindole.
Protocol B: Green Cyanation using
This protocol is tailored for process scale-up and environmentally conscious laboratories, utilizing a non-toxic cyanide source[5].
Reagents & Materials:
5-Bromo-2-phenylindole: 1.0 mmol (272 mg)
Potassium hexacyanoferrate(II) trihydrate (
): 0.25 mmol (105 mg) (Note: 0.25 eq provides up to 1.5 eq of CN⁻).
Palladium(II) acetate (
): 0.05 mmol (11 mg)
Sodium carbonate (
): 1.0 mmol (106 mg)
Anhydrous, degassed DMA (Dimethylacetamide): 5.0 mL
Step-by-Step Procedure:
Preparation: In a Schlenk tube, combine 5-bromo-2-phenylindole,
, , and .
Atmosphere Exchange: Evacuate and backfill with Argon (3x).
Solvent Addition: Add 5.0 mL of degassed DMA.
Thermal Activation: Heat the reaction mixture to 120 °C. The elevated temperature is required to thermally activate the hexacyanoferrate complex, prompting the slow release of cyanide ions into the catalytic cycle. Stir for 16-24 hours.
Workup: Cool to room temperature. Dilute with 20 mL of water and extract with EtOAc (3 × 20 mL).
Purification: Wash the organic phase with water and brine, dry over
, and concentrate. Purify via silica gel chromatography to yield the desired nitrile.
References
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates
The Journal of Organic Chemistry - ACS Publications[Link]
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
PMC - National Institutes of Health[Link]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides
MIT Open Access Articles[Link]
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides
Thieme Connect[Link]
Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, a valuable heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The indole core is a recognized privileged structure in drug discovery, and the specific functionalization with a phenyl group at the 2-position, a bromine atom at the 5-position, and a carbonitrile at the 3-position offers multiple points for diversification and structure-activity relationship (SAR) studies. This guide details a robust two-step synthetic sequence, beginning with the construction of the indole core via the classic Fischer Indole Synthesis, followed by regioselective cyanation at the C3 position. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and supporting technical data.
Synthetic Strategy Overview
The synthesis of the target compound is efficiently achieved through a two-part strategy. The first part involves the construction of the 5-bromo-2-phenyl-1H-indole scaffold. The second part is the introduction of the carbonitrile group at the 3-position of the pre-formed indole ring.
The Fischer Indole Synthesis is selected for the initial scaffold construction due to its reliability and long-standing use in forming indole rings from readily available starting materials.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from (4-bromophenyl)hydrazine and acetophenone.
For the subsequent C3-cyanation, a direct electrophilic cyanation approach is employed. This method is chosen for its efficiency in functionalizing the electron-rich C3 position of the indole nucleus. Various modern cyanating agents allow this transformation under relatively mild conditions.[4][5][6]
Caption: Overall synthetic workflow for 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Part 1: Synthesis of 5-Bromo-2-phenyl-1H-indole
Principle & Rationale
The Fischer Indole Synthesis is a cornerstone reaction in heterocyclic chemistry, first reported by Emil Fischer in 1883.[2] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The mechanism involves several key steps:
Hydrazone Formation: The (4-bromophenyl)hydrazine reacts with acetophenone to form the corresponding phenylhydrazone intermediate.
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement (a type of Claisen rearrangement), which is the crucial C-C bond-forming step.[3]
Cyclization & Aromatization: The resulting intermediate rapidly cyclizes, eliminates ammonia, and undergoes aromatization to yield the stable indole ring.[2][3]
The choice of acid catalyst is critical. Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like polyphosphoric acid (PPA) are commonly used to promote the rearrangement and cyclization steps.[2][8]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Reagents & Materials
Reagent/Material
Grade
Supplier Recommendation
Notes
(4-Bromophenyl)hydrazine hydrochloride
ReagentPlus®, ≥99%
Sigma-Aldrich
Starting material.
Acetophenone
ReagentPlus®, ≥99%
Sigma-Aldrich
Ketone starting material.
Zinc Chloride (ZnCl₂)
Anhydrous, ≥98%
Sigma-Aldrich
Lewis acid catalyst. Must be anhydrous.
Ethanol (EtOH)
Anhydrous
Fisher Scientific
Reaction solvent.
Ethyl Acetate (EtOAc)
ACS Grade
VWR
For extraction.
Hexanes
ACS Grade
VWR
For chromatography and recrystallization.
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
-
For neutralization.
Brine (Saturated NaCl)
ACS Grade
-
For washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
-
For drying organic layers.
Silica Gel
60 Å, 230-400 mesh
-
For column chromatography.
Experimental Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq, e.g., 10.0 g) and acetophenone (1.1 eq).
Solvent & Catalyst Addition: Add anhydrous ethanol (100 mL) to the flask. Stir the mixture to achieve a suspension. Carefully add anhydrous zinc chloride (1.5 eq) in portions. Note: The addition of ZnCl₂ can be exothermic.
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 9:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-6 hours.
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water. A precipitate should form.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). This removes residual acid and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from an ethanol/water or hexanes/ethyl acetate mixture can yield the pure 5-bromo-2-phenyl-1H-indole. The expected product is typically a white to off-white solid.
Part 2: Synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
Principle & Rationale
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. This step utilizes an electrophilic cyanating agent to introduce the nitrile functionality. A classic and effective method involves the use of the combined reagent triphenylphosphine–thiocyanogen (TPPT), formed in situ from triphenylphosphine and thiocyanogen.[5] This reagent system provides a source of electrophilic cyanide ("CN+").
The reaction is typically performed in a non-polar aprotic solvent under mild conditions. The mechanism involves the attack of the electron-rich C3 position of the indole onto the electrophilic cyanating species, followed by rearomatization to yield the stable 3-cyanoindole product.[5]
Reagents & Materials
Reagent/Material
Grade
Supplier Recommendation
Notes
5-Bromo-2-phenyl-1H-indole
-
-
Synthesized in Part 1.
Triphenylphosphine (PPh₃)
99%
Sigma-Aldrich
Forms the cyanating reagent.
Ammonium Thiocyanate (NH₄SCN)
ACS Grade, ≥97.5%
Sigma-Aldrich
Source of thiocyanate.
Bromine (Br₂)
Reagent Grade, ≥99%
Sigma-Aldrich
Reacts with thiocyanate. Handle in a fume hood.
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
Reaction solvent.
Methanol (MeOH)
Anhydrous
Fisher Scientific
For preparation of thiocyanogen solution.
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
-
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
-
For drying.
Experimental Protocol
Preparation of Thiocyanogen Solution (Handle in Fume Hood):
In a separate flask, suspend ammonium thiocyanate (2.2 eq) in anhydrous methanol at -10 °C (ice-salt bath).
Slowly add a solution of bromine (1.0 eq) in anhydrous dichloromethane dropwise while maintaining the temperature below 0 °C.
Stir for 30 minutes. The resulting yellow solution of thiocyanogen is used immediately in the next step. Caution: Thiocyanogen is toxic and volatile.
Reaction Setup:
In a separate, dry, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-bromo-2-phenyl-1H-indole (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
Cool the solution to 0 °C using an ice bath.
Cyanation Reaction:
Slowly add the freshly prepared thiocyanogen solution from step 1 to the indole solution via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC until the starting indole spot has disappeared.
Work-up:
Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Washing and Drying:
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
References
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of 2-phenylindoles. Chemical Reviews, 111(9), 7157–7259.
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911.
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7210.
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Retrieved from [Link]
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]
Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Retrieved from [Link]
ACS Publications. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters. Retrieved from [Link]
Designer-Drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]
ResearchGate. (n.d.). The cyanation of indole derivatives and the expected mechanisms. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Cyanation using the combined reagent, triphenyiphosphine–thiocyanogen (TPPT): a new general route to indole and pyrrole carbonitriles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
ACS Publications. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry. Retrieved from [Link]
Application Note: Advanced Functionalization of 5-Bromo-1H-indole-3-carbonitrile
Introduction & Strategic Significance The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including potential anti-tube...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including potential anti-tubercular agents[1] and novel antibacterials targeting DNA gyrase[2]. Within this chemical space, 5-bromo-1H-indole-3-carbonitrile has emerged as a highly versatile bifunctional building block.
The 3-cyano moiety provides a critical hydrogen bond acceptor and modulates the physicochemical properties of the indole, while the 5-bromo position acts as a synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling[3]. Furthermore, functionalized brominated indole-3-carbonitriles are essential intermediates in the convergent biosynthesis and total synthesis of complex natural products, such as the cyanobacterial neurotoxin Aetokthonotoxin[4].
Mechanistic Rationale & Reactivity Profile
The regioselectivity and reactivity of 5-bromo-1H-indole-3-carbonitrile are dictated by the electronic distribution across the fused bicyclic system. The C3-nitrile group exerts a strong electron-withdrawing effect via resonance and induction, significantly decreasing the overall electron density of the indole core.
Paradoxically, this "deactivation" of the ring enhances the electrophilicity of the C5–Br bond. The reduced electron density lowers the activation energy required for the oxidative addition of low-valent Palladium (Pd(0)) species into the carbon-halogen bond. Consequently, this scaffold is highly primed for divergent cross-coupling reactions, bypassing the need for protecting groups on the indole nitrogen in many standard catalytic systems[2][5].
Divergent functionalization pathways of 5-bromo-1H-indole-3-carbonitrile via Pd-catalysis.
Quantitative Reaction Parameters
The table below summarizes the optimized, field-proven parameters for the primary cross-coupling functionalizations of the 5-bromo position.
This protocol details the C–C bond formation between the 5-bromo scaffold and an arylboronic acid[2].
Step-by-Step Methodology:
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-indole-3-carbonitrile (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).
Solvent & Base Addition: Add 1,4-Dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 eq).
Causality Note: A biphasic Dioxane/H₂O system is critical. Water dissolves the inorganic base, which must coordinate with the arylboronic acid to form an electron-rich, nucleophilic "ate" complex (Ar-B(OH)₃⁻). This activation is an absolute prerequisite to drive the transmetalation step of the catalytic cycle.
Degassing (Critical Step): Seal the flask with a rubber septum and degas the mixture by sparging with Argon for 15 minutes, or via three freeze-pump-thaw cycles.
Causality Note: Atmospheric oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the homocoupling of the boronic acid, drastically reducing yields.
Reaction Execution: Replace the septum with a Teflon-lined screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the 5-bromoindole core.
This protocol facilitates the attachment of terminal alkynes to the 5-position[5].
Step-by-Step Methodology:
Reagent Charging: Under an Argon atmosphere, charge a dry Schlenk flask with 5-bromo-1H-indole-3-carbonitrile (1.0 eq, 1.0 mmol), PdCl₂(PPh₃)₂ (0.05 eq, 0.05 mmol), and CuI (0.10 eq, 0.10 mmol).
Solvent Addition: Add anhydrous DMF (5.0 mL) and Triethylamine (TEA, 3.0 mL). Degas the solution with Argon for 10 minutes.
Causality Note: TEA acts as both the base to deprotonate the terminal alkyne and a ligand to stabilize the active metal species.
Alkyne Addition: Add the terminal alkyne (1.5 eq, 1.5 mmol) dropwise over 5 minutes via syringe.
Causality Note: Copper(I) iodide serves as a co-catalyst to form an intermediate copper acetylide, which readily undergoes transmetalation with the Pd(II) complex. Strict anaerobic conditions and slow alkyne addition are mandatory; trace oxygen triggers the Cu-catalyzed Glaser homocoupling of the alkyne, consuming the reagent before cross-coupling can occur[5].
Reaction Execution: Stir the mixture at 70 °C for 8–10 hours. Monitor completion via TLC.
Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with Ethyl Acetate, wash heavily with water to remove DMF, dry, and purify.
Analytical Self-Validation & Troubleshooting
To ensure the protocols act as a self-validating system, researchers must confirm the functionalization through specific analytical signatures:
Mass Spectrometry (LC-MS): The starting material (5-bromo-1H-indole-3-carbonitrile) exhibits a highly characteristic 1:1 isotopic doublet in its mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. A successful cross-coupling is immediately validated by the complete disappearance of this doublet and the appearance of the expected product mass as a single isotopic peak.
¹H NMR Spectroscopy: In the starting material, the C4–H proton appears as a distinct doublet with meta-coupling (J ~ 1.5–2.0 Hz) around 7.8–8.0 ppm. Upon functionalization (especially arylation), this signal will shift significantly due to the anisotropic effect of the newly introduced substituent, confirming regioselective reactivity at the 5-position.
step-by-step laboratory method for 2-phenyl indole ring closure
For Researchers, Scientists, and Drug Development Professionals Introduction The 2-phenylindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its deriva...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2] Furthermore, these compounds are crucial building blocks in the development of organic light-emitting diodes (OLEDs).[1][3] This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of 2-phenylindole, with a primary focus on the robust and widely utilized Fischer indole synthesis. Alternative synthetic strategies, including the Bischler-Möhlau synthesis and modern palladium-catalyzed methods, will also be discussed to provide a broader context for synthetic planning.
Comparative Overview of Synthetic Strategies
Several methods exist for the synthesis of 2-phenylindoles, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Synthesis Method
Key Reagents
Catalyst/Acid
Solvent
Reaction Time
Typical Yield (%)
Fischer Indole Synthesis
Acetophenone, Phenylhydrazine
Zinc Chloride (anhydrous) or Polyphosphoric Acid
None (neat) or Ethanol/Acetic Acid
~15-60 minutes
72-80
Bischler-Möhlau Synthesis
α-Bromoacetophenone, Aniline
None (excess aniline)
None (neat)
Variable
Generally lower and less predictable
Palladium-Catalyzed Synthesis
2-Iodoaniline, Phenylacetylene
Pd(PPh₃)₂Cl₂, CuI
DMF
24 hours
Moderate to Good
I. The Fischer Indole Synthesis: A Detailed Protocol
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system.[1] The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. In the case of 2-phenylindole, the precursor is acetophenone phenylhydrazone, formed from the condensation of acetophenone and phenylhydrazine.[4][5]
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism involves the following key steps:
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
[6][6]-Sigmatropic Rearrangement: A concerted pericyclic reaction, also known as a Claisen-type rearrangement, occurs to form a di-imine intermediate. This is the key bond-forming step.
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine, forming a five-membered ring.
Elimination of Ammonia: The resulting aminoindoline eliminates a molecule of ammonia to afford the stable indole ring system.
The acid catalyst is crucial for promoting the tautomerization and the subsequent cyclization and elimination steps.
Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1082388-87-1 1 Scientific Rationale & Introduction The indole-3-carbonitrile scaffold is a privileged pharmacophore in modern dr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Compound CAS: 1082388-87-1 1
Scientific Rationale & Introduction
The indole-3-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery. It serves as a critical structural motif in the development of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors, which are actively investigated for Alzheimer's disease and Down syndrome therapies 2. Furthermore, halogenated indole derivatives exhibit potent antiproliferative and anticancer properties 3.
Synthesizing highly functionalized derivatives like 5-bromo-2-phenyl-1H-indole-3-carbonitrile presents unique kinetic challenges. Traditional Fischer Indole Synthesis (FIS) or palladium-catalyzed C–N ring formations often require harsh thermal conditions (refluxing for hours) that can lead to the hydrolysis or degradation of the sensitive nitrile group 4.
To overcome this, we employ Microwave-Assisted Organic Synthesis (MAOS) . By utilizing dielectric heating, microwave irradiation directly excites the polar transition states of the reaction. This drastically reduces reaction times from hours to minutes, suppresses side reactions, and adheres to green chemistry principles by allowing the use of environmentally benign solvents like PEG-400 or water 5.
Mechanistic Pathway & Causality
The protocol leverages a modified Fischer Indole cyclization between 4-bromophenylhydrazine and benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).
Causality of the Mechanism:
Condensation: The nucleophilic hydrazine attacks the ketone carbonyl of benzoylacetonitrile, forming a hydrazone intermediate. The nitrile group remains intact as it is significantly less electrophilic.
Tautomerization: An acid catalyst (p-Toluenesulfonic acid, PTSA) protonates the hydrazone, lowering the activation energy required to tautomerize into the reactive ene-hydrazine.
[3,3]-Sigmatropic Rearrangement: Microwave energy selectively heats this polar intermediate, driving the critical C-C bond formation between the ortho-position of the aryl ring and the nitrile-bearing carbon.
Cyclization & Elimination: Re-aromatization and intramolecular cyclization form an aminal, which rapidly eliminates ammonia to yield the fully aromatic 5-bromo-2-phenyl-1H-indole-3-carbonitrile. The para-bromo substitution on the starting aniline strictly directs the cyclization to the 5-position of the resulting indole core.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding the target 3-carbonitrile.
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system , ensuring that the researcher can visually and analytically confirm the success of each phase without requiring immediate offline chromatography.
Step 1: Assembly of the Reaction Matrix
In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add the 4-bromophenylhydrazine hydrochloride and benzoylacetonitrile.
Causality: A slight excess (1.1 eq) of the nitrile ensures complete consumption of the highly reactive hydrazine, preventing oxidative dimerization byproducts.
Step 2: Catalyst and Susceptor Addition
Add PTSA·H₂O followed by 3.0 mL of PEG-400. Seal the vial with a Teflon-lined crimp cap and purge with Argon for 1 minute.
Causality: PEG-400 possesses a high loss tangent (
), making it an exceptional microwave susceptor. It rapidly translates electromagnetic energy into volumetric heating while stabilizing the highly polar transition states of the sigmatropic shift.
Step 3: Microwave Irradiation
Place the sealed vial into the microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Apply the following dynamic parameters:
Temperature: 110 °C
Max Power: 150 W (Dynamic control to maintain temp)
Ramp Time: 2 minutes
Hold Time: 12 minutes
Self-Validation Checkpoint: As the temperature crosses 80 °C, the initial heterogeneous suspension will transition into a deep, homogenous amber solution. This visual cue confirms the complete formation of the soluble hydrazone intermediate.
Step 4: Quenching and Precipitation
Upon completion, allow the reactor to air-cool the vial to 40 °C. Uncap the vial and pour the reaction mixture into a beaker containing 20 mL of vigorously stirring crushed ice and water. Stir for 30 minutes.
Self-Validation Checkpoint: The immediate formation of an off-white to pale yellow precipitate serves as visual confirmation of successful cyclization. The highly hydrophobic indole core is entirely insoluble in the aqueous matrix, whereas PEG-400 and PTSA dissolve seamlessly.
Step 5: Isolation and Purification
Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 × 10 mL) to remove residual PEG-400, followed by cold 30% aqueous ethanol (5 mL). Recrystallize the solid from boiling absolute ethanol to afford pure 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Quantitative Data & Optimization
The table below summarizes the optimization parameters, demonstrating the kinetic and thermodynamic superiority of the microwave-assisted PEG-400 system over conventional thermal methodologies.
Entry
Catalyst
Solvent
Heating Mode
Temp (°C)
Time
Yield (%)
1
Glacial AcOH (Excess)
None
Conventional Oil Bath
110
4.0 h
45
2
ZnCl₂ (20 mol%)
Ethanol
Conventional Oil Bath
80
6.0 h
52
3
PTSA (10 mol%)
Ethanol
Microwave (150 W)
110
15 min
81
4
PTSA (10 mol%)
PEG-400
Microwave (150 W)
110
12 min
92
Table 1: Reaction optimization for the synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile. Yields represent isolated, recrystallized product.
Analytical Characterization
To verify the structural integrity of the synthesized 5-bromo-2-phenyl-1H-indole-3-carbonitrile, compare your analytical results against the following expected spectroscopic benchmarks:
IR (ATR, cm⁻¹): 3250 (N-H stretch, indole), 2215 (sharp, C≡N stretch, confirming the survival of the nitrile group), 1450 (C=C aromatic).
crystallization techniques for high-purity 5-bromo-2-phenyl-1H-indole-3-carbonitrile
Application Note: High-Purity Crystallization of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile Physicochemical Profiling & Mechanistic Rationale The indole scaffold is a privileged structure in modern drug discovery, frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Crystallization of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Physicochemical Profiling & Mechanistic Rationale
The indole scaffold is a privileged structure in modern drug discovery, frequently serving as the core for kinase inhibitors, allosteric modulators, and antimicrobial agents[1]. The compound 5-bromo-2-phenyl-1H-indole-3-carbonitrile presents a highly specific crystallization challenge due to its dense functionalization.
To design a high-purity crystallization protocol, we must first deconstruct the causality behind its solid-state behavior:
Hydrogen Bonding Network: The 1H-indole nitrogen acts as a strong hydrogen bond donor, while the 3-carbonitrile group acts as a potent acceptor. In the solid state, indole analogues typically form robust
Halogen Bonding & Lipophilicity: The 5-bromo substituent significantly increases the molecule's lipophilicity and introduces the potential for halogen bonding, which competes with hydrogen bonding during nucleation.
Stacking: The 2-phenyl ring and the indole core facilitate face-to-edge (herringbone) or face-to-face stacking[2].
Causality in Solvent Selection: Because the crystal lattice is heavily stabilized by dipole-dipole interactions and hydrogen bonds, polar aprotic solvents (e.g., THF, Ethyl Acetate) or polar protic solvents (e.g., Ethanol) are required to break the lattice energy and achieve high solubility at elevated temperatures. Conversely, non-polar aliphatic hydrocarbons (e.g., Heptane) cannot disrupt these interactions, making them ideal anti-solvents[3].
Solvent Selection Strategy & Quantitative Data
A successful crystallization relies on exploiting the temperature-dependent solubility gradient. Table 1 summarizes the quantitative solubility matrix used to design the protocols.
Table 1: Solvent Screening & Solubility Matrix for 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Solvent System
Classification
Solubility @ 20°C (mg/mL)
Solubility @ 60°C (mg/mL)
Yield Potential
Purity Clearance
Recommended Use
Tetrahydrofuran (THF)
Primary (Polar Aprotic)
45.2
>150.0
Low (if used alone)
High
Primary dissolution solvent
Ethyl Acetate (EtOAc)
Primary (Polar Aprotic)
12.5
85.0
Medium
Very High
Cooling crystallization
Ethanol (EtOH)
Primary (Polar Protic)
8.0
55.0
Medium
High
Co-solvent / Polymorph control
n-Heptane
Anti-solvent (Non-polar)
< 0.5
< 1.0
High
Low
Yield maximization
Water
Anti-solvent (Polar)
< 0.1
< 0.1
Very High
Very Low
Purging highly polar impurities
Note: Data represents empirical approximations based on structurally analogous halogenated indole-3-carbonitriles.
Crystallization Optimization Workflow
The following logic tree dictates the experimental pathway based on the primary objective: absolute chemical purity vs. maximum throughput.
Caption: Decision matrix and workflow for the crystallization of 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems . Each critical step contains an In-Process Control (IPC) that must be met before proceeding, ensuring that thermodynamic equilibrium and purity standards are achieved.
Protocol A: Linear Cooling Crystallization (Target: >99.5% Purity)
Causality: Relying solely on a temperature gradient in a single solvent (Ethyl Acetate) prevents the rapid, localized supersaturation that causes impurity entrapment (occlusion). Slow cooling ensures that the crystal lattice selectively incorporates only the target molecules[3].
Dissolution: Suspend 10.0 g of crude 5-bromo-2-phenyl-1H-indole-3-carbonitrile in 120 mL of Ethyl Acetate (EtOAc) in a jacketed crystallizer equipped with an overhead stirrer.
Heating: Heat the suspension to 65°C at a stirring rate of 250 RPM.
IPC 1 (Self-Validation): Visually confirm complete dissolution. If the solution remains cloudy after 15 minutes at 65°C, perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble inorganic impurities.
Cooling Profile: Program the jacket temperature to cool from 65°C to 5°C at a linear rate of 0.15°C/min.
Mechanistic Insight: This slow rate keeps the system within the Metastable Zone Width (MSZW), promoting the growth of large, high-purity crystals rather than a shower of fine, impure particles.
Aging: Hold the suspension at 5°C for 4 hours.
IPC 2 (Self-Validation): Sample the supernatant and analyze via HPLC or UV-Vis. The concentration of the target compound in the mother liquor must plateau (indicating thermodynamic equilibrium) before proceeding to filtration.
Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 x 15 mL of pre-chilled (5°C) EtOAc.
Drying: Dry the crystals in a vacuum oven at 45°C (<50 mbar) for 24 hours.
Protocol B: Anti-Solvent Crystallization (Target: Maximum Yield)
Causality: For batches where yield is prioritized over absolute purity (e.g., intermediate stages), adding a non-polar anti-solvent forces the compound out of solution by abruptly lowering the dielectric constant of the medium.
Dissolution: Dissolve 10.0 g of crude material in 70 mL of THF at 50°C.
Anti-Solvent Addition: Maintain stirring at 300 RPM. Using a dosing pump, add 140 mL of n-Heptane at a constant rate of 2 mL/min.
Causality: Adding the anti-solvent too quickly causes "crashing out" (amorphous precipitation), which traps solvent and impurities. Controlled dosing ensures crystalline nucleation.
Seeding (Optional but Recommended): After 20 mL of n-Heptane has been added, introduce 0.1 g of pure 5-bromo-2-phenyl-1H-indole-3-carbonitrile seed crystals.
IPC 3 (Self-Validation): Monitor the suspension. The seeds must not dissolve. If they dissolve, the system is undersaturated; wait for further anti-solvent addition before re-seeding.
Aging & Cooling: Once all n-Heptane is added, cool the mixture to 10°C over 2 hours and hold for 2 hours.
Isolation: Filter and wash the cake with 30 mL of cold Heptane. Dry under vacuum at 45°C.
Analytical Validation & Quality Control
To confirm the success of the crystallization, the isolated material must be subjected to orthogonal analytical techniques:
Chemical Purity (HPLC): Utilize a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). The absence of des-bromo impurities or positional isomers confirms the clearance efficiency of the crystallization.
Solid-State Form (XRPD): X-ray Powder Diffraction is mandatory to confirm the crystalline habit. Indole derivatives are highly prone to polymorphism depending on the solvent polarity used during nucleation[2]. Ensure the diffractogram matches the reference standard for the desired thermodynamically stable polymorph.
Residual Solvents (GC-HS): Headspace Gas Chromatography must be used to verify that trapped THF or EtOAc is below ICH Q3C limits. If solvent entrapment is detected, the cooling rate in Protocol A must be further reduced to heal crystal lattice defects.
References
Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at:[Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI Molecules. Available at:[Link]
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI Separations. Available at:[Link]
Technical Support Center: Solubility Issues of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Welcome to the technical support center for 5-bromo-2-phenyl-1H-indole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-bromo-2-phenyl-1H-indole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your research.
Understanding the Molecule: Physicochemical Properties
5-Bromo-2-phenyl-1H-indole-3-carbonitrile is a complex heterocyclic compound. Its structure, featuring a bulky phenyl group, a polar nitrile group, and a bromine atom on the indole core, results in a molecule with moderate to low polarity and a rigid, planar structure. These features are key to understanding its solubility behavior. The indole nitrogen can act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 5-bromo-2-phenyl-1H-indole-3-carbonitrile in my reaction solvent. What is a good starting point?
A good starting point for dissolving this compound is to use polar aprotic solvents. Based on its structure and the solvents used in the synthesis of similar indole derivatives, we recommend trying solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents have a high dielectric constant and can engage in dipole-dipole interactions, which helps to solvate the polar nitrile group and the indole ring. For less polar applications, chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) are also good candidates.
Q2: Why is my compound "crashing out" of solution when I add a co-solvent or change the temperature?
Precipitation, or "crashing out," occurs when the solubility limit of the compound is exceeded. This can happen for several reasons:
Anti-solvent effect: If you are adding a non-polar co-solvent (like hexanes or water) to a solution of your compound in a more polar solvent, you are decreasing the overall polarity of the solvent system, thus reducing the compound's solubility.
Temperature dependence: The solubility of most solids in organic solvents increases with temperature.[1] If you dissolved your compound at an elevated temperature and then cooled it down, it may precipitate out of the solution.
Supersaturation: You may have created a supersaturated solution, which is unstable. Any small disturbance, such as scratching the side of the flask or adding a seed crystal, can trigger rapid crystallization.
Q3: Can I use heat to improve the solubility of 5-bromo-2-phenyl-1H-indole-3-carbonitrile?
Yes, in most cases, gently heating the solution can significantly improve the solubility of a solid compound.[1] However, it is crucial to be aware of the compound's stability at elevated temperatures. Before heating, we recommend performing a small-scale test to ensure that the compound does not decompose. Monitor for any color changes, which might indicate degradation.
Q4: Are there any solvent systems I should avoid?
Based on the principle of "like dissolves like," it is expected that 5-bromo-2-phenyl-1H-indole-3-carbonitrile will have very poor solubility in highly non-polar solvents like hexanes and heptane, as well as in highly polar protic solvents like water.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Predicted Solubility Profile
Solvent Class
Examples
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
These solvents can effectively solvate the polar nitrile group and the indole ring system.
Ethereal
THF, Dioxane
Moderate
These solvents have moderate polarity and can interact with the solute through dipole-dipole forces.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to Low
The polarity of these solvents is suitable for dissolving moderately polar compounds.
Alcohols
Methanol, Ethanol
Low
The hydrogen bonding capability of alcohols may not be sufficient to overcome the crystal lattice energy of this relatively large molecule.
Aromatic
Toluene, Benzene
Low
These non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule.
Aliphatic
Hexanes, Heptane
Very Low
These are highly non-polar solvents and are not expected to dissolve the compound to any significant extent.
When faced with an unknown solubility profile, a systematic experimental approach is the most reliable way to find a suitable solvent. The following protocol is a modification of the widely used shake-flask method.[1]
Materials:
5-bromo-2-phenyl-1H-indole-3-carbonitrile
A selection of organic solvents from different classes (see table above)
Small vials (e.g., 1.5 mL or 4 mL) with caps
Vortex mixer or shaker
Analytical balance
Procedure:
Weigh the Compound: Accurately weigh approximately 5-10 mg of 5-bromo-2-phenyl-1H-indole-3-carbonitrile into a small, clean vial.
Solvent Addition: Add a small, known volume of the chosen solvent (e.g., 0.1 mL) to the vial.
Agitation: Cap the vial securely and vortex or shake it vigorously for 1-2 minutes.
Observation: Observe the vial. If the solid has completely dissolved, the compound is soluble at that concentration.
Incremental Solvent Addition: If the solid has not completely dissolved, add another small, known volume of the solvent (e.g., 0.1 mL) and repeat the agitation and observation steps.
Determine Solubility: Continue adding the solvent incrementally until the solid is fully dissolved. The approximate solubility can then be calculated (e.g., in mg/mL).
Heating (Optional): If the compound is still not dissolved at room temperature, you can gently heat the vial (e.g., in a warm water bath) to see if solubility increases with temperature. Be sure to cool the vial back to room temperature to check for precipitation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Caption: A step-by-step workflow for troubleshooting solubility problems.
References
Chemistry LibreTexts. (2024). Solubility test for Organic Compounds. [Link]
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
Hossain, S., Kabedev, A., Parrow, A., Bergström, C. A., & Larsson, P. (2019). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes, and partitioning. European Journal of Pharmaceutics and Biopharmaceutics, 137, 46-55.
ResearchGate. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]
troubleshooting low conversion rates in indole-3-carbonitrile formation
Indole-3-Carbonitrile Synthesis: Technical Support & Troubleshooting Center As a Senior Application Scientist, I frequently consult with discovery chemists facing stalled reactions or low conversion rates during the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Indole-3-Carbonitrile Synthesis: Technical Support & Troubleshooting Center
As a Senior Application Scientist, I frequently consult with discovery chemists facing stalled reactions or low conversion rates during the synthesis of 1H-indole-3-carbonitrile (CAS 5457-28-3). This pivotal heterocyclic scaffold is critical for developing potent enzyme inhibitors (such as IMPDH inhibitors for anticancer and immunosuppressive therapies)[1]. However, its synthesis is notoriously sensitive to electronic effects, moisture, and catalyst poisoning.
This guide moves beyond basic recipes. We will dissect the causality behind low conversion rates across the primary synthetic pathways, providing self-validating protocols to ensure your reactions reach completion.
To effectively troubleshoot, you must first understand the thermodynamic and kinetic limitations of your chosen synthetic route. Below is a comparative analysis of the most common methodologies.
When HPLC or TLC indicates a stalled reaction (< 50% conversion), use the following logic tree to isolate the root cause based on your synthetic pathway.
Caption: Diagnostic logic tree for troubleshooting low conversion in cyanation.
Section 3: Mechanistic FAQs & Troubleshooting
Q1: My POCl₃-mediated dehydration of indole-3-carboxamide stalls at 40-50% conversion. Adding more POCl₃ doesn't help. What is happening?Causality: The reaction relies on POCl₃ reacting with DMF to form the Vilsmeier-Haack reagent (a chloroiminium ion), which subsequently attacks the amide oxygen to facilitate dehydration[3]. This intermediate is violently hygroscopic. If your DMF is not strictly anhydrous, trace water rapidly hydrolyzes the chloroiminium ion back to DMF and HCl. Adding more POCl₃ merely generates more HCl, which protonates the indole nitrogen and completely halts the reaction.
Solution: Switch to anhydrous, amine-free DMF. Ensure your glassware is flame-dried.
Q2: I am using the Copper-Mediated C3-Cyanation with Benzyl Cyanide, but my yields are below 30%. How do I fix this?Causality: This cascade reaction utilizes benzyl cyanide as a cyanide anion surrogate and requires a Cu(I) catalyst[1][4]. Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of trace oxygen, especially at the required elevated temperatures (110-120 °C)[1]. Cu(II) is catalytically dead for the crucial oxidative addition step required to cleave the C-CN bond of benzyl cyanide.
Solution: Thoroughly degas your DMSO solvent via three freeze-pump-thaw cycles.
Q3: I attempted direct electrophilic cyanation, but NMR shows I am getting N-cyanoindole instead of 3-cyanoindole. How do I redirect the regioselectivity?Causality: The indole nitrogen is a "harder" nucleophile compared to the C3 carbon. Under basic conditions without a Lewis acid, electrophilic cyanating agents will undergo kinetic attack at the nitrogen. Thermodynamic C3-cyanation requires Lewis acid catalysis to coordinate the cyanating agent and direct the softer electrophilic attack to the C3 position[2].
Caption: Mechanistic pathways dictating N-cyanation versus C3-cyanation.
Section 4: Self-Validating Experimental Protocols
To guarantee reproducibility, protocols must contain internal feedback loops. Use the following self-validating methodologies to ensure high conversion rates.
Protocol A: Copper-Mediated Direct C3-Cyanation[1]
This method avoids highly toxic cyanide salts by utilizing benzyl cyanide as a surrogate.
Preparation: In an oven-dried Schlenk tube, combine indole (1.0 equiv), benzyl cyanide (1.5 equiv), and CuI (1.5 equiv)[1].
Degassing (Critical Step): Add anhydrous DMSO to fully dissolve the reactants[1]. Seal the tube and perform three freeze-pump-thaw cycles. Backfill with ultra-high purity Argon.
Reaction: Heat the reaction mixture in an oil bath at 110-120 °C with continuous stirring for 30-34 hours[1].
Self-Validation Checkpoint: The solution should remain a pale yellow/brown suspension. If the solution turns distinctively blue or green within the first hour, your system has an oxygen leak, and Cu(II) has formed. Abort, re-evaluate your Schlenk technique, and restart.
Workup: Cool to room temperature. Add water (equal in volume to the DMSO used) and extract with dichloromethane (3x)[1].
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel chromatography[1].
Protocol B: Moisture-Free Dehydration of Indole-3-Carboxamide[3]
A highly efficient route if starting from the carboxamide, provided the Vilsmeier intermediate is protected.
Activation: Dissolve indole-3-carboxamide (1.0 equiv) in strictly anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
Reagent Addition: Add POCl₃ (1.5 to 5.0 equiv) dropwise via a gas-tight syringe[3].
Self-Validation Checkpoint: You should observe a mild exotherm and a slight color change to pale yellow as the chloroiminium ion forms. If heavy white fumes evolve inside the flask, water is present and is actively destroying your POCl₃.
Dehydration: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2.0 hours[3]. Monitor via TLC.
Quench: Once complete, carefully pour the mixture over crushed ice to quench excess POCl₃, then neutralize with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, dry, and concentrate[3].
Technical Support Center: Purification & Troubleshooting for 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 5-bromo-2-phenyl-1H-indole-3-carbonitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 5-bromo-2-phenyl-1H-indole-3-carbonitrile . This highly functionalized indole core is a critical precursor in fragment-based drug design, particularly in the synthesis of kinase inhibitors[1].
Because the synthesis of this molecule often involves transition-metal catalysis[2] and electrophilic cyanation[3], crude mixtures are typically contaminated with unreacted starting materials, regioisomers, metal residues, and debrominated byproducts. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to achieve >99% purity.
Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the physicochemical properties of the target compound relative to its common impurities. The table below summarizes the quantitative data used to design the purification workflow.
Impurity / Component
Molecular Weight
Typical Crude Abundance
Value (Hex/EtOAc 3:1)
Primary Removal Strategy
5-Bromo-2-phenyl-1H-indole
272.14 g/mol
5 – 15%
0.65
Flash Chromatography
2-Phenyl-1H-indole-3-carbonitrile
218.26 g/mol
1 – 5%
0.38
Recrystallization
Palladium Residues
106.42 g/mol
> 500 ppm
Baseline
Thiol Scavenging
Target Compound
297.15 g/mol
75 – 85%
0.40
N/A
Purification Workflow
Purification workflow for crude 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Troubleshooting Guides (FAQs)
Q1: My cyanation reaction is incomplete, leaving unreacted 5-bromo-2-phenylindole. Why does this happen, and how do I separate them?Causality: The electron-withdrawing bromo group at the 5-position deactivates the indole ring, reducing its nucleophilicity toward electrophilic cyanation agents (e.g., chlorosulfonyl isocyanate or inorganic cyanates)[3].
Solution: The introduction of the carbonitrile group significantly increases the polarity and hydrogen-bond donating capacity of the indole N-H. This allows for straightforward separation via silica gel chromatography using a Hexane/Ethyl Acetate gradient. The starting material will elute much earlier (
~0.65) than the cyanated product ( ~0.40).
Q2: I am detecting a mass of [M-79] in my LC-MS. What is this, and how do I remove it?Causality: This mass corresponds to 2-phenyl-1H-indole-3-carbonitrile, a hydrodebromination byproduct. If your indole core was synthesized via a Palladium-catalyzed tandem addition/cyclization[2], residual palladium can catalyze the reduction of the C-Br bond in the presence of hydrogen donors (such as solvents or amine bases).
Solution: Do not rely on chromatography. The debrominated impurity co-elutes with the target compound due to nearly identical
values. You must use Protocol B (Recrystallization) to enrich the halogenated product based on differential crystal lattice packing and solubility.
Q3: Why is my product streaking on the silica gel column, leading to poor resolution?Causality: The strongly electron-withdrawing -CN group at C3 increases the acidity of the indole N-H proton (lowering the pKa to ~12-13). This acidic proton interacts strongly with the free silanol groups on the silica stationary phase, causing tailing.
Solution: Buffer your mobile phase. Adding 1% Triethylamine (TEA) to your Hexane/EtOAc eluent will deactivate the acidic silanol sites on the column, ensuring sharp, symmetrical bands.
Q4: How do I ensure my compound is free of transition metal contaminants for downstream biological assays?Causality: Palladium catalysts (e.g., Pd(OAc)2) coordinate strongly to the nitrile nitrogen and the indole ring[2]. Standard aqueous workups are insufficient to break these coordination complexes.
Solution: Treat the organic solution with a metal scavenger like thiol-functionalized silica prior to chromatography (Protocol A ). The soft sulfur atoms outcompete the nitrile nitrogen for the soft palladium ions.
Detailed Step-by-Step Methodologies
Protocol A: Palladium Scavenging and Flash Chromatography
Objective: Remove heavy metals and unreacted starting materials.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
Scavenging: Add Thiol-derivatized silica gel (e.g., SiliaMetS Thiol, 5 equivalents relative to the theoretical Pd catalyst loading).
Kinetic Release: Stir the suspension at 40°C for 2 hours. Causality: Heating provides the activation energy required to break the Pd-nitrile coordination bond, allowing the metal to transfer to the thiol scavenger.
Filtration: Filter the mixture through a 1-inch pad of Celite. Rinse the pad with an additional 20 mL of EtOAc.
Column Loading: Concentrate the filtrate under reduced pressure. Dry-load the residue onto silica gel.
Elution: Run the flash column using a gradient of Hexane/EtOAc (from 10:1 to 3:1) containing 1% TEA.
Validation Check: Pool fractions containing the product. Spot on TLC (Hexane/EtOAc 3:1); a pure fraction will show a single, non-streaking spot at
0.40 under UV 254 nm.
Protocol B: Recrystallization for Halogen Enrichment
Objective: Remove the co-eluting debrominated impurity (2-phenyl-1H-indole-3-carbonitrile).
Solubilization: Dissolve the chromatographed product in a minimum volume of boiling Ethanol (approx. 5-8 mL/g).
Anti-Solvent Addition: Slowly add deionized water dropwise while maintaining a gentle boil until a slight, persistent turbidity is observed.
Annealing: Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours. Causality: Slow cooling prevents the debrominated impurity from becoming trapped in the crystal lattice of the target compound.
Polishing: Transfer the flask to a 4°C refrigerator overnight to maximize yield.
Isolation: Filter the crystals via vacuum filtration and wash with ice-cold 10% EtOH/Water. Dry under vacuum at 50°C to a constant weight.
Validation Check: Analyze the crystals via LC-MS. The mass spectrum must display the characteristic 1:1 isotopic pattern of the bromine atom (M and M+2 peaks at 297.1 and 299.1) and an absolute absence of the [M-79] peak (218.2 m/z).
References
1.[1] Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
2.[2] Title: The Development of a Palladium-Catalyzed Tandem Addition/Cyclization for the Construction of Indole Skeletons.
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
3.[3] Title: Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation.
Source: DSpace@MIT
URL:[Link]
minimizing side reactions during the cyanation of 5-bromo indoles
Welcome to the Technical Support Center. As senior application scientists, we have compiled this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the cyan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As senior application scientists, we have compiled this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the cyanation of 5-bromoindoles.
The transformation of 5-bromoindole to 5-cyanoindole is a critical node in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antidepressant vilazodone[1]. While the traditional Rosenmund-von Braun reaction (using stoichiometric CuCN at high temperatures) is effective, it is plagued by high toxicity and harsh conditions that promote dimerization and debromination[1]. Modern palladium-catalyzed cross-coupling offers a milder alternative, but it introduces unique vulnerabilities—namely catalyst poisoning and N-coordination.
This guide is designed to help you diagnose, understand, and engineer out these side reactions using field-proven causality and self-validating protocols.
Mechanistic Pathways & Vulnerability Points
To effectively troubleshoot a failing cyanation reaction, you must first understand the competing pathways within the catalytic cycle. The diagram below maps the standard Pd-catalyzed cyanation workflow, highlighting the exact nodes where side reactions hijack the process.
Catalytic cycle of Pd-catalyzed cyanation highlighting key side-reaction branching points.
Troubleshooting Guide: Diagnosing Side Reactions
Issue 1: The reaction stalls at 30-40% conversion, leaving unreacted 5-bromoindole.
Causality (Catalyst Poisoning): Cyanide is a potent σ-donor and π-acceptor. If the concentration of free CN⁻ ions in solution exceeds the rate of transmetalation, the ions will aggressively coordinate to the active Pd(0) species. This forms a thermodynamically stable, catalytically dead
complex, permanently halting the oxidative addition step[2].
Engineering Solution: You must control the steady-state concentration of cyanide. Abandon highly soluble sources like NaCN or KCN unless you are using a strictly controlled syringe pump. Instead, utilize "slow-release" cyanide sources such as
[3] or [4]. These reagents release CN⁻ into the organic phase at a rate proportional to the catalytic turnover, keeping the free cyanide concentration below the poisoning threshold.
Issue 2: LC-MS shows significant formation of indole (debrominated product) instead of 5-cyanoindole.
Causality (Hydrodehalogenation): Debromination occurs when the
-(5-indolyl)(Br) intermediate undergoes -hydride elimination rather than transmetalation. This side reaction requires a hydrogen donor, which is typically supplied by adventitious moisture, alcoholic solvents, or the -hydrogens of amine bases (e.g., triethylamine)[4].
Engineering Solution: If operating under anhydrous conditions, rigorously degas and dry your solvents, and switch from amine bases to inorganic carbonates (e.g.,
). Alternatively, if using the modern aqueous protocol[3], the rapid rate of transmetalation facilitated by highly active palladacycles outcompetes the debromination pathway entirely.
Issue 3: Poor yields and complex mixtures due to the free N-H of the indole ring.
Causality (N-Coordination/N-Cyanation): The unprotected nitrogen on the indole ring can deprotonate and coordinate to the palladium center, creating off-target resting states. In some cases, it can also undergo undesired N-cyanation.
Engineering Solution: While traditional approaches require protecting the indole nitrogen (e.g., with a Boc or Ts group), this adds synthetic steps. The modern solution is to use highly sterically hindered, electron-rich biaryl phosphine ligands (such as Buchwald's precatalysts)[2]. These ligands accelerate the reductive elimination of the C-CN bond so significantly that C-cyanation outcompetes N-coordination, allowing the reaction to proceed smoothly on unprotected 5-bromoindole[3].
Quantitative Data: Methodology Comparison
To select the optimal conditions for your specific scale and constraints, compare the established methodologies below.
Table 1: Comparative Analysis of Cyanation Methodologies for 5-Bromoindole
Reagent Loading: In a rigorously degassed reaction vial, add 5-bromoindole,
, and the Pd precatalyst.
Causality: Degassing the solid mixture prevents the oxidative degradation of the electron-rich phosphine ligand, which is critical for accelerating the rate-determining reductive elimination step.
Solvent Addition: Inject the 1:5 THF/
mixture into the vial.
Causality: The specific 1:5 ratio is the master key to this reaction. The water partially solubilizes the
, acting as a slow-release mechanism for cyanide ions. This maintains a low steady-state concentration of CN⁻, completely preventing the formation of the inactive complex[3].
Reaction Execution: Stir the mixture at 40 °C for 18 hours.
Validation Checkpoint: Monitor the visual state of the reaction. The solution should remain relatively homogeneous (aside from initial suspensions). If a heavy black precipitate (palladium black) forms, the catalyst has decomposed. This indicates either oxygen ingress or that the cyanide release rate exceeded the transmetalation rate, stripping the ligands from the palladium.
Quench & Workup: Dilute the mixture with EtOAc and quench with saturated aqueous
. Extract the organic layer, dry over , and concentrate under reduced pressure.
Validation Checkpoint: TLC (Hexanes/EtOAc) should confirm the complete disappearance of the 5-bromoindole starting material and the emergence of a highly polar, UV-active 5-cyanoindole spot.
Frequently Asked Questions (FAQs)
Q: Can I substitute
with in the aqueous protocol?A: No. While is an excellent, non-toxic cyanide source, it requires much higher activation energy to release its cyanide ligands. Reactions using typically require polar aprotic solvents (like DMF or NMP) and temperatures exceeding 130 °C[4]. At 40 °C in aqueous THF, will not release cyanide, and the reaction will fail to initiate.
Q: Why does the Rosenmund-von Braun reaction require stoichiometric copper, while palladium methods are catalytic?A: In the Rosenmund-von Braun reaction, the CuCN acts as both the cyanide source and the metal mediator. The reaction proceeds via an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, which is highly unfavorable and requires extreme heat (150 °C+)[1]. Because the resulting copper halide salts are stable and do not easily turn over, stoichiometric amounts are required. Palladium, conversely, cycles easily between Pd(0) and Pd(II) at low temperatures.
Q: My lab is not equipped to handle
. What is the safest alternative?A: If is restricted, the (Potassium ferrocyanide) method is the safest recognized alternative[4]. It is entirely non-toxic (used as a food additive) and releases cyanide only under specific catalytic conditions. Follow the high-temperature DMF protocol outlined in Table 1 for this reagent.
Technical Support Center: A Guide to the Scale-Up Production of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
Welcome to the Technical Support Center for the synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable indole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target compound.
I. Introduction to the Synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
The synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile typically proceeds via the Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of (4-bromophenyl)hydrazine and an α-cyanoketone, specifically benzoylacetonitrile (2-cyano-1-phenylethanone)[1][2]. The strategic placement of the bromo-, phenyl-, and cyano- groups makes this molecule a key intermediate in the development of various therapeutic agents[3][4].
While the Fischer indole synthesis is a powerful tool, its scale-up presents several challenges, including potential yield reduction, impurity formation, and the need for robust process control[5]. This guide will address these challenges in a systematic, question-and-answer format, providing you with the expertise to overcome common hurdles.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield has significantly dropped during scale-up. What are the likely causes?
A significant drop in yield upon scaling up is a common issue. Several factors could be at play:
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Localized hotspots can lead to the decomposition of starting materials, intermediates, or the final product.
Poor Mixing: Inadequate agitation in a larger reactor can result in non-homogenous reaction conditions, leading to the formation of byproducts and incomplete reactions.
Extended Reaction Times: Longer heating and cooling times associated with larger volumes can promote the degradation of sensitive compounds.
Quality of Starting Materials: Impurities in larger batches of starting materials, which may have been negligible on a small scale, can have a significant impact on the reaction outcome.
Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. How can I prevent this?
Tar formation is a frequent problem in Fischer indole syntheses, often exacerbated by strong acids and high temperatures. To mitigate this:
Optimize Catalyst and Temperature: The choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid, or Lewis acids like ZnCl2) and its concentration are critical[1]. Experiment with milder catalysts or lower concentrations. Precise temperature control is crucial; avoid excessive heating, which can promote polymerization and degradation.
Controlled Addition of Reagents: Adding the α-cyanoketone slowly to the heated solution of the phenylhydrazine and acid can help to maintain a low concentration of the reactive species and minimize side reactions.
Q3: Is the cyano group stable under the acidic conditions of the Fischer indole synthesis?
The stability of the nitrile group is a valid concern. While generally robust, prolonged exposure to strong acidic conditions and high temperatures can lead to hydrolysis of the nitrile to a primary amide or even a carboxylic acid. To minimize this risk:
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times. Use the lowest effective temperature for the cyclization.
Work-up: Upon completion of the reaction, promptly neutralize the acid to prevent further degradation of the product.
Q4: What are the best practices for purifying the crude product?
Purification of 5-bromo-2-phenyl-1H-indole-3-carbonitrile can be challenging due to the presence of structurally similar impurities. The most common and effective methods are:
Recrystallization: This is a highly effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often successful.
Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used[4]. For challenging separations, reversed-phase HPLC can be employed[6].
III. Troubleshooting Guides
This section provides a more detailed breakdown of potential issues you might encounter during the synthesis and purification of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, along with their probable causes and recommended solutions.
- Use a fresh, anhydrous acid catalyst.- Gradually increase the reaction temperature while monitoring for product formation by TLC.- Verify the purity of (4-bromophenyl)hydrazine and benzoylacetonitrile by NMR or other analytical techniques.- Ensure accurate measurement of all reagents.
Formation of Multiple Spots on TLC
- Side reactions (e.g., polymerization, N-N bond cleavage)- Impurities in starting materials- Product degradation
- Optimize reaction temperature and catalyst concentration.- Use purified starting materials.- Minimize reaction time and ensure rapid work-up.
Incomplete Reaction
- Insufficient catalyst- Inadequate reaction time or temperature
- Increase the amount of acid catalyst incrementally.- Extend the reaction time or increase the temperature, monitoring for product formation and potential degradation.
B. Work-up and Purification Troubleshooting
Problem
Probable Cause(s)
Recommended Solution(s)
Product Oiling Out During Recrystallization
- Inappropriate solvent system- Presence of impurities that lower the melting point
- Experiment with different solvent pairs and ratios.- Try a preliminary purification by column chromatography before recrystallization.
Poor Recovery After Column Chromatography
- Product streaking on the column- Irreversible adsorption to silica gel- Product is too soluble in the eluent
- Add a small amount of a polar solvent (e.g., methanol) to the eluent to reduce tailing.- Consider using a different stationary phase (e.g., alumina or reversed-phase silica).- Use a less polar eluent system.
Persistent Colored Impurities
- Oxidation of the indole ring- Formation of polymeric byproducts
- Perform the purification under an inert atmosphere (e.g., nitrogen or argon).- Use activated carbon to decolorize the solution before crystallization (use with caution as it can adsorb the product).
IV. Experimental Protocol: Synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and benzoylacetonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid.
Cyclization: Carefully add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl2) to the reaction mixture.
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid. Be cautious as this will generate CO2 gas.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
V. Analytical Characterization
Accurate characterization of the final product and any isolated impurities is crucial.
Thin-Layer Chromatography (TLC): A valuable tool for monitoring reaction progress and assessing the purity of column fractions. A typical eluent system is a mixture of hexanes and ethyl acetate.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product. A reversed-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is a common method for analyzing indole derivatives[7][8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. The proton NMR spectrum of the indole ring will show characteristic signals for the aromatic and NH protons[10][11].
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
VI. Process Safety Considerations
Cyanide Handling: Benzoylacetonitrile is a cyanide-containing compound. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide-specific emergency plan in place.
Acid Handling: Strong acids are corrosive. Handle them with care, wearing appropriate PPE. Neutralize any spills immediately with a suitable agent like sodium bicarbonate.
Exothermic Reactions: The neutralization of the acidic reaction mixture can be exothermic. Perform this step slowly and with cooling to control the temperature.
VII. Visualizations
A. General Reaction Scheme
Caption: Fischer Indole Synthesis of the target compound.
B. Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
VIII. Conclusion
The scale-up synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile presents a series of challenges that can be effectively addressed through a systematic and well-informed approach. By understanding the intricacies of the Fischer indole synthesis, anticipating potential side reactions, and employing robust purification and analytical techniques, researchers can achieve high yields and purity of this important synthetic intermediate. This guide provides a foundation of knowledge to assist you in your scale-up endeavors. For further assistance, please consult the referenced literature.
IX. References
CN103387530A - 5-bromoindole preparation method - Google Patents. (URL: )
The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC. (URL: [Link])
US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents. (URL: )
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (URL: [Link])
CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents. (URL: )
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed. (URL: [Link])
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (URL: [Link])
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. (URL: [Link])
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (URL: [Link])
RU2760000C1 - Method for producing indole-3-carbinol - Google Patents. (URL: )
ISSN 0975-413X CODEN (USA): PCHHAX Utility of 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide for the synthesis of s - Der Pharma Chemica. (URL: [Link])
Preparation of 2-phenylindole | PDF - Slideshare. (URL: [Link])
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (URL: [Link])
A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation - Chemical Communications (RSC Publishing). (URL: [Link])
The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities - SCIRP. (URL: [Link])
A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method - PubMed. (URL: [Link])
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives. (URL: [Link])
Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid - MDPI. (URL: [Link])
Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects - MDPI. (URL: [Link])
Fischer indole synthesis in the absence of a solvent - SciSpace. (URL: [Link])
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (URL: [Link])
selecting the right catalyst for 5-bromo indole functionalization
Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when modi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when modifying the indole core. The C5 position is a highly strategic site for modulating the biological and physical properties of pharmaceuticals[1]. However, 5-bromoindole presents unique mechanistic challenges—specifically, sluggish transmetalation due to its electron-rich nature and competitive side reactions driven by its unprotected N-H moiety[2].
This guide bypasses generic advice to focus on the causality behind catalyst selection, offering field-proven troubleshooting, quantitative performance data, and self-validating experimental protocols.
Part 1: Mechanistic Troubleshooting & Catalyst Selection (FAQ)
Q1: Why does my Suzuki-Miyaura coupling of 5-bromoindole stall before completion when using standard Pd(PPh₃)₄?A: The failure of Pd(PPh₃)₄ is rooted in the kinetics of the catalytic cycle. While oxidative addition occurs readily, the transmetalation step is notoriously sluggish with electron-rich heteroaryls like indole. Furthermore, the monodentate triphenylphosphine ligands are prone to oxidation, which prematurely terminates the catalytic cycle[3].
Solution: Shift to a bidentate ligand system like Pd(dppf)Cl₂ . The dppf ligand forces a cis-geometry at the palladium center, significantly lowering the activation energy required for the final reductive elimination step, driving the reaction to 95% yield in just 2 hours[3]. If your substrate is thermally sensitive, utilize Pd(OAc)₂ with SPhos in a mild aqueous mixture (37 °C); the steric bulk and electron density of SPhos facilitate rapid transmetalation while preventing catalyst degradation[4],[2].
Q2: I am attempting a Buchwald-Hartwig amination on unprotected 5-bromoindole, but I am getting severe oligomerization. Is the free N-H group interfering?A: Yes. Unprotected haloindoles are challenging for C-N coupling because the free N-H group can undergo competitive intermolecular coupling with the C-Br bond of adjacent molecules, leading to oligomeric mixtures[2].
Solution: You must establish a strict kinetic preference for the desired cross-coupling over N-H activation. Utilizing the highly active [Pd(tBu-XPhos)G1] precatalyst in a biphasic THF/water system achieves this. The massive steric bulk of the tBu-XPhos ligand physically shields the palladium center from off-target N-H coordination, effectively forcing the catalytic cycle down the primary amine C-N coupling pathway to achieve yields up to 85%[5],[6].
Q3: How can I successfully perform a Negishi coupling to introduce an alkyl group at the C5 position? My standard nickel catalysts are failing.A: Direct alkylation via Negishi coupling is highly sensitive to the catalyst's ability to suppress β-hydride elimination. Standard nickel catalysts like Ni(dppe)Cl₂ fail with 5-bromoindole (yielding <5% conversion) because steric hindrance prevents the necessary agostic interactions between the alkyl proton and the metal center[7].
Solution: Switch to the polar, air-stable palladium catalyst Pd(amphos)₂Cl₂ . In a DMF solvent system at room temperature, this specific catalyst architecture completely suppresses β-elimination, achieving >99% conversion[7].
Part 2: Quantitative Catalyst Performance Matrix
To facilitate rapid decision-making, the following table synthesizes the performance of validated catalytic systems across different cross-coupling paradigms for 5-bromoindole functionalization.
Decision matrix for 5-bromoindole cross-coupling catalyst selection.
Part 4: Self-Validating Experimental Protocols
A robust protocol must contain internal chemical checkpoints to verify that the mechanistic pathway is proceeding correctly. Below are two highly optimized methodologies.
Mechanistic Rationale: The addition of water accelerates the transmetalation step by increasing the solubility of the reactive borate complex, while SPhos maintains the stability of the active Pd(0) species[4],[2].
Reagent Preparation: To a reaction vial, add 5-bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv)[4].
Catalyst Activation: In a separate vial, dissolve Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in a rigorously degassed Water:Acetonitrile (4:1) mixture[4].
Self-Validation Checkpoint: The solution should transition to a clear, pale yellow. If the solution turns opaque black, Pd(0) has precipitated (palladium black) due to oxygen exposure or ligand oxidation. Discard, re-degas your solvents, and restart.
Reaction Execution: Transfer the active catalyst solution to the substrate vial. Seal and stir at 37 °C for 18 hours[4].
Workup & Validation: Cool to room temperature and dilute with ethyl acetate and water[4].
Self-Validation Checkpoint: Observe the phase separation. A clean separation indicates the catalyst remained ligated and stable. A thick, unbreakable black emulsion at the phase boundary indicates catalyst degradation occurred during the reaction.
Purification: Extract the aqueous layer, dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[8].
Protocol B: Biphasic Buchwald-Hartwig Amination
Mechanistic Rationale: The biphasic THF/water system, combined with the extreme steric bulk of the G1 precatalyst, creates a kinetic bottleneck for N-H deprotonation, forcing the reaction exclusively down the C-N coupling pathway[5],[6].
Inert Setup: Inside a glovebox or under strict Schlenk conditions, charge a vial with 5-bromoindole (1.0 equiv), the target amine (2.0 equiv), [Pd(tBu-XPhos)G1] precatalyst (2 mol%), and K₂CO₃ (1.2 equiv)[5].
Solvent Addition: Add a 1:1 mixture of degassed THF and water[5].
Heating: Seal the vial securely, remove it from the glovebox, and heat to 65 °C for 16 hours[5],[6].
Self-Validation Checkpoint: Monitor via LC-MS at the 4-hour mark. You should observe the product mass without the presence of +116 Da repeating units (which would indicate indole oligomerization).
Isolation: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate for chromatographic purification[5].
References
[3] comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem. 3
[8] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles - Benchchem. 8
[1] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole - Benchchem. 1
[4] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.4
[5] The Versatility of 5-Bromoindoline in Synthetic Chemistry: A Comparative Guide - Benchchem. 5
[6] Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. 6
[7] Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - Chemistry - A European Journal. 7
[2] An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers.2
Technical Support Center: Purification of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of highly functionalized indoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of highly functionalized indoles. 5-Bromo-2-phenyl-1H-indole-3-carbonitrile presents a unique chromatographic puzzle. Its core is highly planar and lipophilic, yet it possesses a strong dipole moment from the C3-nitrile and a hydrogen-bond donor at the N1 position. This dichotomy often leads to poor solubility, band tailing, and co-elution with structurally similar synthetic intermediates.
This guide provides a causally-driven, self-validating protocol for isolating this specific molecule via normal-phase silica gel column chromatography.
Part 1: Molecular Profiling & Chromatographic Strategy
To purify a molecule effectively, you must first understand the causality behind its behavior on a silica column:
Lipophilic Drivers: The heavy bromine atom at C5 and the phenyl ring at C2 drive the molecule's overall lipophilicity. This requires a non-polar bulk solvent (e.g., Hexane or Petroleum Ether) to prevent the compound from eluting in the solvent front.
Polar Drivers: The C3-carbonitrile is a strong hydrogen-bond acceptor and creates a significant dipole. To pull this molecule off the stationary phase, a polar modifier like Ethyl Acetate (EtOAc) is required to compete with the silica's silanol groups. Literature standards for the purification of indole-3-carbonitrile derivatives heavily favor these alkane/ethyl acetate systems[1].
The Tailing Factor: The N1-H group is a hydrogen-bond donor. Uncapped acidic silanols on standard silica gel will interact strongly with this amine, causing the compound to streak or tail if the solvent system is not properly optimized.
Part 2: Visualized Chromatographic Workflow
Chromatographic workflow for 5-bromo-2-phenyl-1H-indole-3-carbonitrile purification.
Part 3: Quantitative Data - Solvent System Optimization
Based on and standard indole libraries[2],[3], the following table summarizes the expected behavior of 5-bromo-2-phenyl-1H-indole-3-carbonitrile across various solvent systems.
Solvent System (v/v)
Expected
Chromatographic Observation
Application / Suitability
Hexane:EtOAc (9:1)
0.05
Excessive retention, broad band
Flushing unreacted starting material
Hexane:EtOAc (4:1)
0.20
Good separation, slight tailing
Shallow gradient starting point
Hexane:EtOAc (3:1)
0.32
Optimal retention, sharp band
Ideal isocratic elution
Hexane:EtOAc (1:1)
0.65
Fronting, poor resolution
Flushing polar impurities
DCM:MeOH (99:1)
0.40
Sharp band, alternative selectivity
Resolving co-eluting lipophilic impurities
Part 4: The Self-Validating Protocol
This methodology incorporates built-in validation checks to ensure you do not proceed to the next step if a failure condition is met.
Step 1: TLC Profiling & Solvent Selection
Spot the crude mixture on a silica gel 60 F254 TLC plate.
Develop in a Hexane:EtOAc (3:1) solvent system.
Validation Check: Visualize under 254 nm UV light. The target compound must exhibit strong fluorescence quenching (appearing as a dark spot) with an
between 0.25 and 0.35. If , increase the EtOAc ratio slightly.
Step 2: Sample Preparation (Dry Loading)
Dissolve the crude mixture in a minimum volume of Tetrahydrofuran (THF) or EtOAc. Do not use Hexane, as the planar indole will precipitate.
Add dry silica gel (approximately 3 times the mass of the crude mixture) to the flask.
Evaporate the solvent completely under reduced pressure using a rotary evaporator.
Validation Check: The resulting silica-sample mixture must be a free-flowing powder. If it clumps or sticks to the walls of the flask, residual polar solvent remains. Loading clumped silica will cause immediate band broadening. Re-evaporate until perfectly dry.
Step 3: Column Packing & Loading
Slurry-pack the column using the starting eluent (Hexane:EtOAc 4:1).
Carefully pour the dry-loaded powder evenly onto the flat surface of the silica bed.
Add a 1 cm protective layer of clean sea sand on top.
Validation Check: Ensure the solvent line never drops below the top of the sand layer during the run. Introducing air channels into the silica bed will destroy the resolution.
Step 4: Elution & Fractionation
Elute using a shallow gradient, moving from Hexane:EtOAc (4:1) to (3:1).
Collect fractions (e.g., 10-20 mL depending on column size).
Validation Check: Spot every third fraction on a TLC plate. Pool only the fractions containing the single spot corresponding to the target
. Evaporate to yield the pure 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Part 5: Troubleshooting Guides & FAQs
Q: Why is my target compound streaking down the column despite an optimal
of 0.3 on TLC?A: Causality: The N1-H secondary amine of the indole ring acts as a strong hydrogen-bond donor, interacting unpredictably with the acidic silanol groups on the silica stationary phase.
Solution: Add 1% Triethylamine (TEA) to your eluent. TEA acts as a sacrificial base, capping the acidic silanols and allowing the indole to elute as a sharp, well-defined band.
Q: During liquid loading, my sample precipitated at the top of the column. How do I recover it?A: Causality: 5-Bromo-2-phenyl-1H-indole-3-carbonitrile is a highly planar, rigid molecule with strong intermolecular
stacking. It has extremely poor solubility in non-polar starting eluents like hexane.
Solution: Stop the flow immediately. Carefully scoop out the precipitated top layer of silica, dissolve the organic material in THF, and convert it to a dry load (as detailed in Step 2). Moving forward, never liquid-load highly planar indoles in non-polar solvents.
Q: I am observing co-elution of my product with the unreacted 5-bromo-2-phenyl-1H-indole starting material. How can I separate them?A: Causality: Both molecules share the lipophilic bromophenyl-indole core, but the starting material lacks the strongly electron-withdrawing, polar C3-nitrile group. As noted in , the unreacted starting material is significantly less polar[4],[5].
Solution: Because the starting material is less polar, it will elute faster. Switch to a shallower step-gradient. Start your column at Hexane:EtOAc (9:1) to completely flush out the unreacted starting material, then step up to Hexane:EtOAc (3:1) to elute the carbonitrile product.
Part 6: References
Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design.
Source: Molecules / PMC.
URL: [Link]
Title: Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines.
Source: Molecules / PMC.
URL: [Link]
Title: Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D.
Source: Chemistry - A European Journal.
URL: [Link]
Title: Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
Source: European Journal of Medicinal Chemistry.
URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stand...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, a compound of interest in medicinal chemistry due to its privileged indole scaffold.
This document moves beyond a mere listing of potential fragments, delving into the causal mechanisms behind the fragmentation pathways. By comparing the fragmentation of the title compound with structurally related analogues, we aim to provide a comprehensive and self-validating framework for understanding the influence of each substituent on the overall fragmentation cascade.
The Foundational Principles of Indole Fragmentation in EI-MS
Electron ionization is an energetic process that often leads to extensive fragmentation of the molecular ion (M⁺˙).[1][2] The stability of the resulting fragments dictates the observed spectrum. For aromatic and heteroaromatic systems like indoles, the molecular ion peak is typically prominent due to the stability conferred by the aromatic ring system.[3]
The fragmentation of the core indole structure often involves the loss of small, stable neutral molecules or radicals. A characteristic fragmentation of some indole derivatives is the loss of HCN, which can provide a diagnostic clue.[4] The substituents on the indole ring, however, profoundly influence the fragmentation pathways, often directing the cleavage to specific bonds.
Predicted Fragmentation Pattern of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
The structure of 5-bromo-2-phenyl-1H-indole-3-carbonitrile presents several key features that will govern its fragmentation: the stable indole core, a bromine atom at the 5-position, a phenyl group at the 2-position, and a nitrile group at the 3-position. The presence of bromine is particularly noteworthy due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in characteristic M and M+2 peaks for all bromine-containing fragments.
The predicted major fragmentation pathways are detailed below and summarized in Table 1.
m/z (for ⁷⁹Br)
Proposed Fragment
Proposed Neutral Loss
Notes
322/324
[C₁₅H₉BrN₂]⁺˙
-
Molecular Ion (M⁺˙)
243
[C₁₅H₉N₂]⁺
Br˙
Loss of bromine radical
217
[C₁₄H₉N]⁺˙
HCN + Br˙
Loss of HCN and bromine radical
191
[C₁₃H₉]⁺
CN˙ + HCN + Br˙
Loss of cyano and HCN radicals and bromine
165
[C₁₃H₉]⁺
-
Tropylium-like ion
295/297
[C₁₄H₈BrN]⁺
HCN
Loss of hydrogen cyanide from M⁺˙
77
[C₆H₅]⁺
C₉H₄BrN₂
Phenyl cation
Table 1: Predicted key fragment ions for 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
The fragmentation cascade is initiated by the formation of the molecular ion. Subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.
Proposed Fragmentation Pathway
Figure 1: Proposed primary fragmentation pathways for 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Comparative Fragmentation Analysis
To understand the specific influence of each substituent, it is instructive to compare the predicted fragmentation of 5-bromo-2-phenyl-1H-indole-3-carbonitrile with that of simpler, related molecules.
Indole-3-carbonitrile
The fragmentation of indole-3-carbonitrile serves as a baseline. Its mass spectrum is characterized by a prominent molecular ion peak. A key fragmentation is the loss of HCN, a common pathway for nitriles, leading to a stable fragment.[5]
5-Bromo-2-phenyl-1H-indole
In the absence of the nitrile group, the fragmentation of 5-bromo-2-phenyl-1H-indole would be expected to be dominated by the loss of the bromine atom, followed by fragmentation of the indole ring or the phenyl substituent. The presence of the phenyl group at the 2-position can lead to the formation of a stable tropylium-like ion.[6]
Compound
Key Fragmentation Pathways
5-bromo-2-phenyl-1H-indole-3-carbonitrile
Loss of Br˙, loss of HCN, combined loss of Br˙ and HCN.
Indole-3-carbonitrile
Loss of HCN.
5-Bromo-2-phenyl-1H-indole
Loss of Br˙, fragmentation of the phenyl group.
Table 2: Comparative overview of dominant fragmentation pathways.
The comparison highlights how the presence of multiple functional groups introduces competing fragmentation pathways. The relative abundance of the resulting ions will depend on the energetic favorability of each pathway.
Experimental Protocol: Acquiring EI-MS Data
For the experimental verification of the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Objective: To determine the fragmentation pattern of 5-bromo-2-phenyl-1H-indole-3-carbonitrile under electron ionization.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Methodology:
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
Injection Volume: 1 µL.
Injector Temperature: 250-280 °C.
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: Scan from m/z 40 to 400.
Figure 2: General workflow for GC-MS analysis.
Conclusion
The fragmentation pattern of 5-bromo-2-phenyl-1H-indole-3-carbonitrile in electron ionization mass spectrometry is predicted to be a rich tapestry of competing and sequential fragmentation events. The primary cleavages are anticipated to be the loss of a bromine radical and a neutral hydrogen cyanide molecule. By understanding the fundamental principles of fragmentation for the constituent chemical moieties, a reliable prediction of the mass spectrum can be constructed. This guide provides a foundational framework for the interpretation of experimental data and serves as a valuable resource for the structural elucidation of this and related indole derivatives. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data for verification.
References
Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
NIST. (n.d.). 3-Indolecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. Retrieved from [Link]
P. aeruginosa Metabolome Database. (n.d.). indole-3-acetonitrile (PAMDB120247). Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation pattern of compound 5. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of... Retrieved from [Link]
MassBank. (2008, January 2). Indolecarboxylic acids and derivatives. Retrieved from [Link]
Matusheski, N. V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of agricultural and food chemistry, 59(22), 12088-12094. Retrieved from [Link]
Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
PubMed. (2005, April 15). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Retrieved from [Link]
HPLC Method Development and Column Comparison for the Purity Analysis of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile
Introduction & Analytical Challenges 5-Bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) is a highly functionalized heterocyclic building block utilized in advanced drug discovery[1]. Its molecular architecture...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
5-Bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) is a highly functionalized heterocyclic building block utilized in advanced drug discovery[1]. Its molecular architecture presents a unique combination of chromatographic challenges:
Rigid Indole Core: Capable of secondary hydrogen-bonding interactions with residual silanols via the NH group, often leading to peak tailing.
Bulky 2-Phenyl Substitution: Creates significant steric hindrance and hydrophobic bulk.
3-Carbonitrile Group: A strongly electron-withdrawing moiety that establishes a significant molecular dipole.
5-Bromo Substituent: A highly polarizable, heavy halogen atom.
The primary analytical challenge in quantifying the purity of this compound lies in resolving the active pharmaceutical ingredient (API) from closely related process impurities. The most critical separations involve the des-bromo derivative (2-phenyl-1H-indole-3-carbonitrile) and positional isomers (such as the 6-bromo isomer). Because these impurities share nearly identical hydrophobic footprints, traditional reversed-phase liquid chromatography (RPLC) methods relying solely on dispersive forces often fail to provide adequate resolution[2].
Method Development Strategy: A QbD Approach
To ensure a robust and self-validating analytical procedure, we bypass traditional trial-and-error in favor of a Quality by Design (QbD) approach. This involves profiling the physicochemical properties of the analyte to rationally select the stationary phase, followed by systematic optimization of the mobile phase and gradient.
QbD-driven HPLC method development workflow for halogenated indoles.
Stationary Phase Comparison: The Mechanistic Causality
To evaluate the optimal stationary phase, we compared three distinct column chemistries under identical gradient conditions (Acetonitrile/Water with 0.1% Formic Acid).
Standard C18 (Octadecyl): Relies almost exclusively on hydrophobic (dispersive) interactions.
Phenyl-Hexyl: Introduces
interactions through a terminal phenyl ring, separated from the silica surface by a flexible hexyl spacer.
Biphenyl: Features two sequential phenyl rings. This rigid, highly polarizable ligand offers enhanced
interactions, dipole-dipole interactions, and strict shape selectivity.
Quantitative Column Performance Comparison
Column Chemistry (150 x 4.6 mm, 3 µm)
Retention Time (Main Peak)
Resolution () vs. Des-bromo
Resolution () vs. 6-Bromo Isomer
Tailing Factor ()
Standard C18
12.4 min
1.8
1.1 (Co-elution)
1.6
Phenyl-Hexyl
14.2 min
2.5
1.5
1.3
Biphenyl
15.8 min
4.2
2.8 (Baseline)
1.1
Expertise Insight: Why Biphenyl Outperforms C18
The data clearly demonstrates the superiority of the Biphenyl column for this specific molecular scaffold. The causality lies in the interaction mechanisms. Standard C18 phases cannot easily distinguish between the 5-bromo and 6-bromo isomers because their overall hydrophobicity (LogP) and molecular volumes are virtually identical.
However, the Biphenyl stationary phase acts as an electron-rich
system that interacts strongly with the electron-deficient indole-carbonitrile system of the analyte. Furthermore, the rigid biphenyl ligand is highly sensitive to the spatial arrangement of the polarizable bromine atom. The slight difference in the dipole moment and steric presentation between the 5-bromo and 6-bromo positions allows the biphenyl phase to achieve baseline resolution (), a feat impossible on the C18 column without excessively long run times. The reduction in peak tailing () is attributed to the steric shielding of residual surface silanols by the bulky biphenyl groups.
Optimized Step-by-Step Experimental Protocol
Based on the column screening, the following protocol utilizes a Biphenyl stationary phase. This method is designed to maximize reproducibility and precision.
Materials & Reagents:
Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress indole NH ionization).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Diluent: Acetonitrile:Water (50:50, v/v).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Crucial for maintaining consistent
interaction thermodynamics).
Detection: UV at 254 nm (optimal for the conjugated indole-phenyl-carbonitrile chromophore).
Injection Volume: 5 µL.
Gradient Program:
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)
2.0 - 12.0 min: 30%
80% B (Linear ramp for isomer separation)
12.0 - 15.0 min: 80% B (Column wash)
15.0 - 15.1 min: 80%
30% B
15.1 - 20.0 min: 30% B (Re-equilibration)
Self-Validating System Suitability Testing (SST)
To ensure analytical trustworthiness, the protocol mandates an SST injection (a mixture of the API, des-bromo impurity, and 6-bromo isomer) prior to sequence execution. If the system fails to meet these criteria, it prevents the generation of invalid data.
Self-validating System Suitability Test (SST) logic gate for analytical integrity.
SST Acceptance Criteria:
Resolution (
): Must be between the 5-bromo API and the 6-bromo isomer.
Tailing Factor (
): Must be for the main API peak.
Precision: The %RSD of the main peak area from five replicate injections of the standard must be
.
Method Validation Alignment
This method is developed to be fully compliant with the guidelines. By establishing a robust reportable range, demonstrating specificity against known positional isomers, and ensuring precision through strict SST criteria, the method provides a defensible, regulatory-ready framework for pharmaceutical quality control[3].
References
Analytical Chemistry (ACS Publications). "In Silico High-Performance Liquid Chromatography Method Development via Machine Learning". Acs.org. Available at: [Link]
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". Ich.org. Available at:[Link]
QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". Qbdgroup.com. Available at: [Link]
A Comparative Guide to the Synthesis of 2-Phenylindole Derivatives: Benchmarking Yields and Methodologies
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2][3] Its synthesis has been a s...
Author: BenchChem Technical Support Team. Date: March 2026
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2][3] Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic strategies. This guide provides an in-depth comparison of the most prominent methods for synthesizing 2-phenylindole and its derivatives, with a focus on objectively benchmarking their reported yields and outlining their experimental protocols. This resource is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate synthetic route for their specific needs.
Classical Approaches: Time-Tested Routes to the Indole Core
The Fischer Indole Synthesis
A cornerstone in heterocyclic chemistry, the Fischer indole synthesis, discovered by Emil Fischer and Friedrich Jourdan in 1883, remains a widely used method for constructing the indole nucleus.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[5] For the synthesis of 2-phenylindole, acetophenone and phenylhydrazine are the common starting materials.[4][6]
The typical yield for the synthesis of 2-phenylindole via the Fischer method is reported to be in the range of 72-80%.[4][7] One-pot modifications of the Fischer synthesis have also been developed to streamline the process and have reported yields for 2-phenylindole derivatives as high as 86%.[8]
Mechanism of the Fischer Indole Synthesis:
The reaction proceeds through several key steps:
Hydrazone Formation: Phenylhydrazine and acetophenone condense to form acetophenone phenylhydrazone.[4]
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[4]
[9][9]-Sigmatropic Rearrangement: A cyclic rearrangement occurs, followed by the loss of ammonia, to form the indole ring.[5]
Aromatization: The final step is the formation of the stable aromatic indole ring.[5]
Experimental Protocol: Two-Step Fischer Indole Synthesis of 2-Phenylindole [4]
Step 1: Preparation of Acetophenone Phenylhydrazone
A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for one hour.
The hot mixture is dissolved in 80 mL of 95% ethanol.
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
The product is collected by filtration and washed with 25 mL of cold ethanol.
The typical yield of acetophenone phenylhydrazone is 87-91%.[4]
Step 2: Cyclization to 2-Phenylindole
An intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared in a tall 1-L beaker.
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.
After the initial vigorous reaction subsides (about 3-4 minutes), the mixture is heated for an additional 10-15 minutes.
The hot mixture is poured into a beaker containing 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.
The final yield of 2-phenylindole is typically 72-80%.[4]
The Bischler-Möhlau Indole Synthesis
Another classical method, the Bischler-Möhlau synthesis, involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[10][11][12] While historically significant, this method has been somewhat less utilized due to often harsh reaction conditions and potentially low yields.[10][13] For instance, the conventional synthesis of 2-phenylindole using this method has been reported to yield only 17%.[9]
However, recent advancements, particularly the use of microwave irradiation, have revitalized the Bischler synthesis, offering a more efficient and environmentally friendly solvent-free approach.[9][14] Microwave-assisted Bischler synthesis can significantly improve yields, with reports of 52-75% for 2-arylindoles in a one-pot procedure.[9][14]
Mechanism of the Bischler-Möhlau Indole Synthesis:
The reaction mechanism is complex and can proceed through different pathways.[13] A generally accepted mechanism involves:
N-Alkylation: Aniline reacts with α-bromo-acetophenone to form an α-anilino-ketone.
Condensation: A second molecule of aniline condenses with the ketone to form an enamine intermediate.
Cyclization and Aromatization: Intramolecular electrophilic cyclization followed by the elimination of an aniline molecule and subsequent tautomerization leads to the final 2-phenylindole product.[11][13]
Experimental Protocol: Microwave-Assisted One-Pot Bischler Synthesis of 2-Arylindoles [9]
A 2:1 mixture of the desired aniline and phenacyl bromide is stirred for 3 hours.
Three drops of dimethylformamide are added to the mixture.
The mixture is subjected to microwave irradiation at 600 W for 1 minute.
The resulting 2-arylindoles are obtained in yields ranging from 52-75%.[9]
Modern Palladium-Catalyzed Methodologies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including 2-phenylindole derivatives. These methods often offer milder reaction conditions, greater functional group tolerance, and high yields.
Sonogashira Coupling and Cyclization
A powerful one-pot strategy for the synthesis of 2-phenylindoles involves a palladium-catalyzed Sonogashira coupling of a 2-haloaniline with phenylacetylene, followed by an intramolecular cyclization (heteroannulation).[15][16] This method has been shown to be efficient, with reported yields for 2-phenyl-1H-indole ranging from 69-78%.[15] The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst and a base like triethylamine.[15][16]
A variety of substituted 2-iodoanilines and terminal alkynes can be used, making this a versatile method for generating a library of 2-arylindole derivatives.[17]
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-1H-indole via Sonogashira Coupling [15]
In a sealed tube, combine Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), the 2-haloaniline (0.75 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.202 g, 2 mmol), and phenylacetylene (0.153 g, 1.5 mmol) in DMF (5 mL).
The reaction mixture is stirred at room temperature for 12 hours.
Upon completion, the reaction mixture is diluted with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
The crude product is purified by silica gel column chromatography to afford 2-phenyl-1H-indole in 69-78% yield.[15]
Larock Indole Synthesis
Developed by Richard C. Larock, this palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[18][19] While the classic Larock synthesis yields 2,3-disubstituted indoles, modifications can be employed to synthesize 2-phenylindoles. The reaction proceeds under relatively mild conditions and offers high regioselectivity.[18] Yields for this method are often reported to be high, frequently exceeding 80%.[18]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[20] While not a direct indole synthesis itself, a modification of the Fischer indole synthesis developed by Buchwald involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which can then cyclize to form indoles.[5] This approach expands the scope of the Fischer synthesis and provides an alternative route to substituted indoles. A general procedure for a Buchwald-Hartwig amination involves reacting an aromatic bromide with an amine in the presence of a palladium catalyst and a base.[21]
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[22][23] While not a primary method for the direct synthesis of the indole core itself, it can be a valuable tool for the functionalization of a pre-existing indole ring, for example, by introducing a phenyl group at a specific position.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions. As mentioned in the context of the Bischler synthesis, microwave irradiation can dramatically enhance the efficiency of indole formation.[9][14]
Another example is the microwave-assisted cyclization of 2-(phenylethynyl)aniline, which can produce 2-phenylindole in good yields, with reports of 70-75% after 1.5 hours of irradiation.[24]
Comparison of Synthesis Yields
The following table provides a comparative summary of the reported yields for the synthesis of 2-phenylindole and its derivatives using the discussed methodologies.
To better illustrate the core transformations, the following diagrams depict the general schemes for the key synthetic methods.
Caption: General scheme of the Fischer Indole Synthesis.
Caption: General scheme of the Bischler-Möhlau Synthesis.
Caption: General scheme of Palladium-Catalyzed Synthesis.
Conclusion
The synthesis of 2-phenylindole derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Fischer indole synthesis remain reliable and high-yielding for the parent compound. The Bischler-Möhlau synthesis, particularly with microwave assistance, offers a rapid and solvent-free alternative. Modern palladium-catalyzed reactions, such as the Sonogashira coupling/cyclization and the Larock indole synthesis, provide versatility and high efficiency for the synthesis of a diverse range of derivatives under mild conditions.
The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations for green chemistry. This guide provides a solid foundation for researchers to make informed decisions when embarking on the synthesis of these important heterocyclic compounds.
References
Reddy, K. S., et al. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules, 2007, 12(7), 1438-1446. [Link]
Sridharan, V., et al. Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum, 2005. [Link]
ACS Publications. Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development, 2024. [Link]
OMICS International. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 2023. [Link]
Cravotto, G., et al. Microwave-assisted synthesis of indole. Arkivoc, 2005, 2005(5), 206-213. [Link]
Journal of Molecular Pharmaceutics & Organic Process Research. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. [Link]
ResearchGate. Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic... [Link]
PubMed. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. [Link]
ACS Publications. Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 2023. [Link]
PMC. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
ACS Publications. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 2013. [Link]
ResearchGate. Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles. [Link]
RSC Publishing. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 2015. [Link]
RSC Publishing. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 2021. [Link]
A Senior Application Scientist's Guide to the Validation of Assays for 5-bromo-2-phenyl-1H-indole-3-carbonitrile Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate assay results for the emerging class of 5-bromo-2-phenyl-1H-indole-3-carbonitrile inhibitors. Thes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate assay results for the emerging class of 5-bromo-2-phenyl-1H-indole-3-carbonitrile inhibitors. These compounds have shown significant promise as potent and selective inhibitors of Tankyrase (TNKS1 and TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family. Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, making them a compelling therapeutic target.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, the importance of orthogonal validation, and the nuances of data interpretation, empowering you to generate robust and reliable data for your drug discovery program.
The Central Role of Tankyrase in Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation.[1] In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. However, upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates gene transcription associated with cell proliferation.[3][4]
Tankyrases promote the degradation of Axin, a key scaffold protein in the β-catenin destruction complex.[1] By inhibiting Tankyrase, 5-bromo-2-phenyl-1H-indole-3-carbonitrile and similar compounds stabilize Axin, thereby enhancing β-catenin degradation and suppressing Wnt-driven tumor growth.[1]
Caption: A recommended workflow for the multi-tiered validation of Tankyrase inhibitors.
I. Biochemical Assays: Quantifying Enzymatic Inhibition
The initial step in validating a new inhibitor is to determine its direct effect on the enzymatic activity of purified Tankyrase 1 and 2.
A. Tankyrase Activity Assay (Chemiluminescent)
This assay measures the auto-poly(ADP-ribosyl)ation (PARsylation) of Tankyrase.
Protocol:
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARsylation.
Enzyme and Inhibitor Incubation: Add recombinant human TNKS1 or TNKS2 enzyme to the wells, followed by various concentrations of the 5-bromo-2-phenyl-1H-indole-3-carbonitrile inhibitor. Include a vehicle control (e.g., DMSO).
Reaction Initiation: Initiate the enzymatic reaction by adding a biotinylated NAD+ mixture.
[5][6]4. Detection: After incubation, detect the incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and a chemiluminescent substrate. [5]The resulting signal is proportional to Tankyrase activity.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
[7]
Trustworthiness Check: A key quality control metric for high-throughput screening assays is the Z'-factor. [1]A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls and low data variability.
[1][3]
B. PARP Family Selectivity Profiling
Given that Tankyrase belongs to the PARP family, it is crucial to assess the selectivity of your inhibitor.
Rationale: High selectivity for TNKS1/2 over other PARP enzymes, particularly PARP1 and PARP2, may lead to a better therapeutic index and reduced off-target effects, such as hematological toxicities.
[7]
Protocol:
Screen your inhibitor against a panel of recombinant PARP enzymes (e.g., PARP1, PARP2, PARP3, etc.) using a similar chemiluminescent assay format as described above.
Determine the IC50 values for each PARP family member.
Calculate the selectivity ratio by dividing the IC50 for other PARPs by the IC50 for TNKS1/2. A higher ratio indicates greater selectivity.
Comparative Data for Tankyrase Inhibitors:
Inhibitor
TNKS1 IC50 (nM)
TNKS2 IC50 (nM)
Key Characteristics & References
IWR-1
180
55
Pioneering Tankyrase inhibitor, widely used as a research tool. [1]
XAV939
11
4
Binds to the nicotinamide subsite, may have off-target effects on other PARPs at higher concentrations. [1][8][9]
G007-LK
46
25
Exhibits high potency and a favorable selectivity profile. [10]
Compound 16
29
6.3
A novel inhibitor with high target affinity and selectivity. [11]
Note: IC50 values can vary depending on the specific assay conditions.
II. Cell-Based Assays: Confirming Cellular Activity
Moving from a purified enzyme system to a cellular context is a critical step to assess cell permeability, target engagement in a physiological environment, and the desired downstream effects.
A. Wnt/β-catenin Reporter Assay (TOPFlash)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
[8]
Protocol:
Cell Line and Transfection: Use a cell line with a responsive Wnt pathway (e.g., HEK293T) and transfect with a luciferase reporter plasmid containing TCF/LEF binding sites (TOPFlash). [12]A control plasmid with mutated binding sites (FOPFlash) should be used to determine non-specific effects.
Wnt Pathway Activation and Inhibition: Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor like LiCl. [8]Treat the cells with a dose range of your Tankyrase inhibitor.
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity.
Data Analysis: Normalize the TOPFlash signal to the FOPFlash signal and calculate the percent inhibition of Wnt signaling to determine the IC50.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in intact cells.
Rationale: The binding of an inhibitor to its target protein generally increases the protein's thermal stability.
[13]
Protocol:
Treatment: Treat cells with your inhibitor or a vehicle control.
Heating: Heat the cell lysates to a range of temperatures.
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
Detection: Detect the amount of soluble Tankyrase at each temperature using Western blotting.
Data Analysis: Plot the amount of soluble Tankyrase as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
[13]
C. Western Blot for Downstream Signaling
This method provides direct evidence of the inhibitor's effect on the Wnt/β-catenin signaling cascade.
Protocol:
Cell Treatment: Treat a Wnt-responsive cell line (e.g., SW480) with your inhibitor for various times and at different concentrations.
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Axin1, total β-catenin, and a loading control (e.g., GAPDH).
Analysis: An effective Tankyrase inhibitor should lead to an increase in Axin1 protein levels and a corresponding decrease in total β-catenin levels.
III. Biophysical Assays: Characterizing the Binding Interaction
Biophysical methods provide quantitative data on the binding affinity and kinetics of the inhibitor-target interaction.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time.
Principle: The binding of an inhibitor to a Tankyrase protein immobilized on a sensor chip causes a change in the refractive index, which is detected as a response.
Data Obtained:
Association rate constant (ka): The rate at which the inhibitor binds to the target.
Dissociation rate constant (kd): The rate at which the inhibitor dissociates from the target.
Equilibrium dissociation constant (KD): A measure of binding affinity (KD = kd/ka).
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.
Principle: The inhibitor is titrated into a solution containing the Tankyrase protein, and the resulting heat change is measured.
Data Obtained:
Binding affinity (KD)
Stoichiometry of binding (n)
Enthalpy (ΔH) and entropy (ΔS) of binding , providing a complete thermodynamic profile of the interaction.
Conclusion
The validation of assay results for 5-bromo-2-phenyl-1H-indole-3-carbonitrile inhibitors of Tankyrase requires a rigorous and multi-faceted approach. By combining robust biochemical, cell-based, and biophysical assays, researchers can build a comprehensive data package that provides high confidence in the potency, selectivity, and mechanism of action of their compounds. This detailed validation framework will not only ensure the scientific integrity of your findings but also provide a solid foundation for the advancement of these promising therapeutic agents.
References
Mazur, M. G., et al. (2015). Cell-based assay for low- and high-scale screening of the Wnt/β-catenin signaling modulators. Analytical Biochemistry. Available at: [Link]
Lehtio, L., et al. (2013). Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. Methods in Molecular Biology. Available at: [Link]
BPS Bioscience. TNKS1 (PARP5A) Chemiluminescent Assay Kit. Available at: [Link]
Moon, J., & Amatruda, J. F. (2016). Biochemical Analysis of Tankyrase Activity in Zebrafish In Vitro and In Vivo. Methods in Molecular Biology. Available at: [Link]
Gómez-Serrano, M., et al. (2018). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Wang, Y., et al. (2024). Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
ResearchGate. Validation of ELISA-based assay for PARP3 inhibition. Available at: [Link]
Inhibitor Research Hub. (2026). G007-LK: Precision Tankyrase 1/2 Inhibition for β-Catenin... Available at: [Link]
Liu, Y., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules. Available at: [Link]
Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. Available at: [Link]
Bio-Techne. Tankyrase 1 Chemiluminescent Activity Assay (4701-096-K). Available at: [Link]
Mariotti, L., et al. (2020). Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. protocols.io. Available at: [Link]
Zani, V. (2018). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. Doctoral dissertation, University of Brighton. Available at: [Link]
van den Berg, M., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols. Available at: [Link]
Kumpan, K., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
Advanced Cell Diagnostics. Wnt / β-Catenin Signaling Pathway | In Situ Hybridization, RNA-ISH. Available at: [Link]
Thorne, C. A., et al. (2012). Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PLoS ONE. Available at: [Link]
Katoh, M., & Katoh, M. (2007). WNT Signaling Pathway and Stem Cell Signaling Network. Clinical Cancer Research. Available at: [Link]
Appretech. 5-bromo-2-phenyl-1H-indole. Available at: [Link]
Hua, Z., et al. (2013). Discovery of Tankyrase Inhibitors: N-((1r,4r)-4-(4-cyanophenoxy)cyclohexyl)-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (TNKSi49). Journal of Medicinal Chemistry. Available at: [Link]
PubChem. 5-Bromo-3-cyanoindole. Available at: [Link]
SIELC Technologies. (2018). 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole. Available at: [Link]
Das, S., et al. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Cancer Drug Targets. Available at: [Link]
ResearchGate. Some of the PI3K and tankyrase inhibitors approved by the FDA and proven in clinical trials. Available at: [Link]
PubChemLite. 5-bromo-3-cyanoindole (C9H5BrN2). Available at: [Link]
Al-Obeidi, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Di Micco, S., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]
Bruno, G., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]
Al-Hiari, Y. M., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Frontiers in Chemistry. Available at: [Link]
El-Damasy, D. A., et al. (2018). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Advances. Available at: [Link]
spectroscopic characterization of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
Title: Spectroscopic Characterization of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile: A Comparative Analytical Guide Introduction: Indole-3-carbonitriles represent a privileged scaffold in medicinal chemistry, frequently u...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectroscopic Characterization of 5-Bromo-2-phenyl-1H-indole-3-carbonitrile: A Comparative Analytical Guide
Introduction:
Indole-3-carbonitriles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., DYRK1A inhibitors for Alzheimer's and Down syndrome research) [1]. The introduction of halogens, such as a bromine atom at the 5-position, significantly alters the physicochemical properties, lipophilicity, and binding affinity of the core scaffold. This guide provides a comprehensive comparative analysis of the spectroscopic characterization of 5-bromo-2-phenyl-1H-indole-3-carbonitrile (CAS: 1082388-87-1) against its unbrominated analog, 2-phenyl-1H-indole-3-carbonitrile . We objectively evaluate the analytical techniques required to unambiguously resolve its structure, providing drug development professionals with a robust framework for structural validation.
Comparative Analysis: 5-Bromo vs. Unsubstituted Analog
To understand the electronic impact of the 5-bromo substitution, we compare the spectroscopic signatures of 5-bromo-2-phenyl-1H-indole-3-carbonitrile with 2-phenyl-1H-indole-3-carbonitrile. The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R), leading to distinct anisotropic shifts in the NMR spectra and unique isotopic signatures in mass spectrometry.
Causality Insight: The presence of the bromine atom at C5 breaks the symmetry of the indole benzenoid ring. In the unbrominated analog, the H4, H5, H6, and H7 protons often appear as complex, overlapping multiplets. The 5-bromo substitution simplifies the spin system into a predictable AMX spin system (H4, H6, H7), allowing for definitive structural assignment. Furthermore, the mass spectrum of the brominated compound exhibits a characteristic 1:1 isotopic doublet (79Br/81Br), which serves as an immediate diagnostic tool for halogen incorporation.
Table 1: Comparative Spectroscopic Data Summary
(Data synthesized from standard characterization protocols for indole-3-carbonitriles[2])
Br at C5 deshields H4, shifting it downfield and changing multiplicity to meta-coupling.
1H NMR (DMSO-d6)
H5, H6: ~7.20-7.35 ppm (m)
H6: ~7.40 ppm (dd, J=8.6, 1.8 Hz)
H5 is absent. H6 shows ortho and meta coupling.
13C NMR (DMSO-d6)
C5: ~123.0 ppm
C5: ~114.5 ppm
Heavy atom effect of Bromine shields the directly attached carbon (C5).
FT-IR (ATR)
ν(C≡N): 2220 cm⁻¹
ν(C≡N): 2224 cm⁻¹, ν(C-Br): 680 cm⁻¹
C-Br stretch is uniquely present; slight shift in nitrile frequency due to altered dipole.
HRMS (ESI+)
[M+H]+ m/z 219.0917
[M+H]+ m/z 296.9980 & 298.9960
1:1 Isotopic pattern confirms the presence of a single Bromine atom.
Methodological Comparison: Analytical Workflows
When characterizing highly substituted indoles, relying solely on 1D NMR is insufficient due to signal overlap in the aromatic region (7.2–8.0 ppm) caused by the 2-phenyl ring.
1D NMR vs. 2D NMR (COSY/HSQC/HMBC): While 1D 1H NMR can identify the isolated H4 proton (due to its distinct meta-coupling, J~1.8 Hz), 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to prove the position of the carbonitrile group at C3 and the phenyl group at C2. HMBC cross-peaks between the indole NH and C2/C3/C3a/C7a, and between the phenyl protons and C2, provide an unbroken chain of connectivity.
Experimental vs. DFT Computational Spectra: For ambiguous halogenated isomers (e.g., distinguishing 5-bromo from 6-bromo indoles), comparing experimental 13C chemical shifts with Density Functional Theory (DFT) calculated shifts (using the GIAO method at the B3LYP/6-311+G(d,p) level) provides a self-validating orthogonal check.
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols form a self-validating system. Every instrument must be calibrated against a known standard prior to data acquisition.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 15 mg of 5-bromo-2-phenyl-1H-indole-3-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen over CDCl3 because the highly polar carbonitrile group and the hydrogen-bonding NH group drastically reduce solubility in non-polar solvents.
Internal Standardization: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm for 1H and the central DMSO multiplet to 39.52 ppm for 13C. This internal referencing is critical for accurate comparative shift analysis.
Acquisition (1D): Acquire 1H NMR at 500 MHz (16 scans, relaxation delay D1 = 2s) and 13C NMR at 125 MHz (1024 scans, D1 = 2s) [3].
Acquisition (2D): Perform gradient-selected HSQC and HMBC. For HMBC, optimize the long-range coupling constant (J_CH) to 8 Hz, which is optimal for detecting 2- and 3-bond correlations in conjugated heteroaromatic systems.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode to achieve mass accuracy < 2 ppm.
Sample Introduction: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ pseudomolecular ion necessary for ESI+ detection.
Data Analysis: Extract the exact mass and analyze the isotopic distribution. The software must confirm a 1:1 ratio for the peaks at m/z ~296.99 and ~298.99, validating the 79Br and 81Br isotopes.
Background Collection: Collect a background spectrum (32 scans) using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
Measurement: Place 1-2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil.
Validation: Verify the presence of the sharp, distinct C≡N stretching band at ~2224 cm⁻¹ and the broad N-H stretch at ~3250 cm⁻¹. The absence of a C=O stretch (~1700 cm⁻¹) validates the purity of the synthesized nitrile from any oxocarboxylic acid precursors.
Visualizations of Spectroscopic Logic
The following diagrams map the logical workflows and structural elucidation strategies.
Caption: Integrated multi-modal spectroscopic workflow for the structural validation of indole derivatives.
Caption: 2D NMR logical correlation map for assigning the 5-bromo and 3-carbonitrile regiochemistry.
Conclusion & Expert Insights
The spectroscopic characterization of 5-bromo-2-phenyl-1H-indole-3-carbonitrile requires a synergistic approach. While HRMS provides immediate confirmation of the molecular formula and the presence of the bromine atom via its distinct isotopic signature, NMR spectroscopy is the cornerstone for regiochemical assignment. The shift from a complex multiplet system in the unbrominated analog to an AMX system in the 5-bromo derivative highlights the diagnostic power of 1D 1H NMR. However, researchers must utilize 2D HMBC to unequivocally map the quaternary carbons (C2, C3, C5) and prevent misassignment of regioisomers (such as the 6-bromo variant). By adhering to these strict, self-validating protocols, drug development professionals can ensure the highest degree of structural integrity for their lead compounds.
References
E. K. L. Falke, et al. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." National Center for Biotechnology Information (NCBI) / PMC, 2015.[Link]
C. G. Bochet, et al. "Photochemical C–H Activation: Generation of Indole and Carbazole Libraries." University of Fribourg (RERO), 2010.[Link]
Supporting Information. "Spectral data for the products (Indole-3-carbonitriles)." The Royal Society of Chemistry, 2018.[Link]
Comparative
Melting Point Determination and Standards for 5-Bromo-2-phenyl-1H-indole-3-carbonitrile: A Comparative Guide
Executive Summary 5-Bromo-2-phenyl-1H-indole-3-carbonitrile (CAS 1082388-87-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, particularly in the synthesis of tubul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-phenyl-1H-indole-3-carbonitrile (CAS 1082388-87-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, particularly in the synthesis of tubulin assembly inhibitors and fragment-based drug design targeting DYRK1A[1].
For researchers and drug development professionals, determining the precise melting point (MP) of this compound is a critical first step in verifying batch purity, identifying polymorphic forms, and ensuring downstream synthetic reproducibility. Because the exact melting point of a synthesized batch can fluctuate based on crystallization solvents and trace impurities, establishing a self-validating analytical system is paramount. This guide objectively compares the two industry-standard methodologies for MP determination—Automated Capillary Melting Point and Differential Scanning Calorimetry (DSC)—and provides field-proven, step-by-step protocols.
Physicochemical Profiling & Causality
To design an accurate analytical protocol, we must first understand the structural causality behind the compound's thermal behavior.
Crystal Lattice Thermodynamics: The parent compound, 5-bromo-2-phenyl-1H-indole, exhibits a melting point of 195–196 °C[2]. The introduction of a strongly electron-withdrawing carbonitrile group at the 3-position significantly increases the molecule's dipole moment.
Expected Thermal Range: The combination of halogen bonding from the bromine atom and dipole-dipole interactions from the nitrile group results in a dense, rigid crystal lattice. Consequently, the melting point of 5-bromo-2-phenyl-1H-indole-3-carbonitrile is elevated, typically manifesting in the >200 °C range (analogous functionalized 2-phenylindoles melt between 210 °C and 250 °C)[3].
Because the expected melting point is high, residual moisture or trace synthetic solvents will act as plasticizers, disrupting the lattice and artificially depressing the melting point. Therefore, aggressive desiccation prior to analysis is a non-negotiable requirement.
Methodological Comparison: Capillary vs. DSC
To objectively assess the purity and thermal properties of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, laboratories typically choose between two primary alternatives.
Alternative A: Automated Capillary Melting Point (USP <741>)
This method utilizes optical sensors to detect the transition from the first liquid phase (
) to the complete disappearance of the solid phase ()[4].
Advantages: High throughput (multiple capillaries can be run simultaneously), cost-effective, and provides direct visual confirmation of thermal decomposition (e.g., charring or discoloration).
Limitations: Cannot quantify the thermodynamic enthalpy of fusion (
) and may miss subtle solid-solid polymorphic transitions.
Alternative B: Differential Scanning Calorimetry (DSC)
DSC measures the differential heat flow required to increase the temperature of the sample compared to an empty reference pan, generating a highly precise thermogram.
Advantages: Extremely sensitive. It provides the exact extrapolated onset temperature and the enthalpy of fusion (
), making it the gold standard for detecting trace polymorphs or solvates.
Limitations: Lower throughput, higher operational cost, and highly sensitive to sampling errors if the powder batch is heterogeneous.
Comparative Data Summary
Analytical Parameter
Automated Capillary (USP <741>)
Differential Scanning Calorimetry (DSC)
Primary Output
Visual and
Extrapolated and Enthalpy ()
Standard Heating Rate
1.0 °C/min
10.0 °C/min
Sample Size
~1–2 mg (3 mm capillary height)
2.0–3.0 mg
Calibration Standard
USP Caffeine (Nominal 236–237 °C)
Indium (156.6 °C) & Tin (231.9 °C)
Polymorph Detection
Limited (Visual phase changes only)
Excellent (Detects subtle endo/exotherms)
Throughput
High (Up to 6 samples simultaneously)
Low (Single sample per run)
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal controls. To ensure Scientific Integrity (E-E-A-T) , the workflows below are designed as self-validating systems. By running a certified reference standard immediately prior to the sample, the instrument proves its own thermal calibration at the specific temperature range of interest[5]. If the standard fails, the run is invalidated before the sample is even tested.
Because 5-bromo-2-phenyl-1H-indole-3-carbonitrile melts above 200 °C, USP Caffeine (Nominal MP 236–237 °C) is the ideal primary reference standard to validate the instrument's accuracy[6].
Sample Preparation: Dry the synthesized batch in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Gently pulverize the dried sample using an agate mortar and pestle to ensure a uniform particle size, which guarantees even heat distribution.
System Calibration (The Validation Step): Load a glass capillary tube with the USP Caffeine standard to a tightly packed height of exactly 3 mm. Run a temperature ramp of 1.0 °C/min starting from 230 °C. The apparatus must record a melting point within ±0.5 °C of the standard's certified value[5].
Sample Loading: Pack the dried 5-bromo-2-phenyl-1H-indole-3-carbonitrile into a separate glass capillary (0.8–1.2 mm internal diameter) to a height of 3 mm.
Execution: Insert the capillary into the heating block. Rapidly heat the block to approximately 5 °C below the expected melting point, then reduce the heating rate to a strict 1.0 °C/min [7].
Data Acquisition: Record the temperature at the first sign of liquefaction (
) and the temperature where no solid phase remains ().
Protocol B: Orthogonal Validation via DSC
Preparation: Accurately weigh 2.0–3.0 mg of the desiccated sample into an aluminum Tzero pan. Crimp the pan with a pinhole lid. The pinhole is crucial; if the carbonitrile compound undergoes partial decomposition near its melting point, the pinhole allows outgassing, preventing pan deformation and baseline artifacts.
Calibration: Ensure the DSC cell constant and temperature are calibrated using high-purity Indium (
= 156.6 °C) and Tin ( = 231.9 °C) standards.
Execution: Equilibrate the cell at 50 °C. Apply a heating ramp of 10.0 °C/min under a continuous dry nitrogen purge (50 mL/min) up to 260 °C.
Analysis: Integrate the primary endothermic peak. The extrapolated onset temperature represents the absolute melting point, while the area under the curve represents the enthalpy of fusion (
).
Workflow Visualization
The following diagram illustrates the logical relationship and self-validating nature of the dual-method workflow.
Workflow for self-validating melting point determination and orthogonal polymorph assessment.
References
Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature
Source: ResearchGate / ChemRxiv
URL: [Link]
Title: SMP30 Melting Point Calibration Guide (Caffeine Standard Reference)
Source: Scribd
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitri...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, a halogenated indole derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established safety protocols for handling halogenated organic compounds and nitrile-containing substances.
Hazard Identification and Risk Assessment
Halogenated Compound: The presence of bromine classifies this compound as a halogenated organic. Such compounds require specific disposal routes to prevent the formation of harmful byproducts during incineration and to comply with environmental regulations.[1][2][3]
Nitrile Group: The carbonitrile (C≡N) group can be toxic. Compounds containing this functional group should be handled with care to avoid ingestion, inhalation, and skin contact.[4][5]
Indole Derivatives: Indole derivatives can exhibit a range of biological activities and potential toxicities. For instance, related compounds like 5-bromoindole are known to cause skin and eye irritation.[6][7][8] GHS classifications for similar structures indicate potential hazards such as being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation.[5]
Summary of Potential Hazards:
Hazard Class
Classification
Supporting Evidence from Similar Compounds
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4 (Warning)
Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a designated, well-ventilated area.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE is mandatory when handling 5-bromo-2-phenyl-1H-indole-3-carbonitrile:
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes and airborne particles.[6]
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[9]
Protective Clothing: A laboratory coat must be worn to prevent skin contact.[10]
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[9] All handling of the solid compound should ideally be done in a chemical fume hood to minimize inhalation exposure.[3][10]
Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitrile is its segregation as halogenated organic waste .[1][2] Under no circumstances should it be mixed with non-halogenated waste or disposed of down the drain.[1][6]
Step 1: Waste Collection
Solid Waste:
Collect dry, solid 5-bromo-2-phenyl-1H-indole-3-carbonitrile waste in a designated, properly labeled, and sealable container.[1][3]
This includes any contaminated consumables such as weighing paper, gloves, and paper towels.
The container should be made of a compatible material, such as polyethylene or glass.[1]
Liquid Waste (Solutions):
If the compound is in a solution with an organic solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container.[2]
Ensure the waste container is compatible with the solvent used.[1]
Do not overfill waste containers; leave adequate headspace to allow for expansion.
Step 2: Labeling
Proper labeling is crucial for safe waste management. The waste container must be clearly labeled with:
The full chemical name: "Waste 5-bromo-2-phenyl-1H-indole-3-carbonitrile"[2]
If in a solution, list all components and their approximate concentrations.[11]
The associated hazards (e.g., "Toxic," "Irritant").
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][10]
Flammable waste should be stored in a flame-proof cabinet.[1]
Maintain a log of the waste added to the container.[1]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's environmental health and safety (EHS) department.[6]
Follow all institutional and local regulations for hazardous waste disposal.[3]
The following diagram illustrates the decision-making process for the disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Caption: Disposal workflow for 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills (Solid):
Ensure the area is well-ventilated, and wear appropriate PPE.[6]
Carefully sweep up the solid material, avoiding dust formation.[6][12]
Place the spilled material and any contaminated cleaning materials into a sealed container for disposal as halogenated solid waste.[12]
Decontaminate the area with an appropriate solvent and then wash with soap and water.
Contact your institution's EHS department or emergency response team immediately.[2]
Prevent the spill from entering drains or waterways.[6]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitrile, fostering a culture of safety and environmental responsibility within the laboratory.
References
Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Unknown Source. (n.d.). Chemical Compatibility Chart: Group Classifications and Incompatibilities.
Fisher Scientific. (2009, April 23). SAFETY DATA SHEET.
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide.
SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
Unknown Source. (n.d.). Chemical Compatibility Chart.
Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
Sisco Research Laboratories Pvt. Ltd. (n.d.). 5-Bromo Indole MATERIAL SAFETY DATA SHEET.
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2010, June 5). SAFETY DATA SHEET.
ChemicalBook. (n.d.). 5-Bromoindole - Safety Data Sheet.
National Center for Biotechnology Information. (n.d.). 5-Bromo-3-cyanoindole. PubChem.
Operational Guide: Personal Protective Equipment and Safe Handling of 5-bromo-2-phenyl-1H-indole-3-carbonitrile
This document provides essential procedural guidance for the safe handling, use, and disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitrile. As a Senior Application Scientist, my objective is to synthesize established saf...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe handling, use, and disposal of 5-bromo-2-phenyl-1H-indole-3-carbonitrile. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights to ensure your operational success and, most importantly, your safety. The recommendations herein are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[1][2][3][4]
The chemical structure of this compound—a halogenated indole nitrile—necessitates a cautious approach. Brominated indoles have been shown to exhibit toxic effects in developmental studies on aquatic organisms, suggesting a potential for biological activity.[5][6][7] Furthermore, nitrile-containing compounds can pose toxicity risks. Therefore, treating this compound with a high degree of care is imperative.
Hazard Assessment and the Hierarchy of Controls
A thorough risk assessment is the foundation of laboratory safety. For 5-bromo-2-phenyl-1H-indole-3-carbonitrile, the primary hazards are associated with inhalation of the powder, skin contact, eye contact, and ingestion.[8][9] Based on data from structurally similar compounds, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8][9][10]
We will approach safety using the established hierarchy of controls, which prioritizes the most effective measures first.
Engineering Controls: Physically separating you from the hazard.
Administrative Controls: Procedures and work practices.
Personal Protective Equipment (PPE): Your final barrier of protection.
Engineering Controls: Your Primary Shield
The most critical engineering control is the mandatory use of a certified Chemical Fume Hood . All operations that may generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted within a properly functioning fume hood.[11][12] This containment system is your first and most effective line of defense against inhalation exposure.[11]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential to protect you from residual risks and in the event of a spill or splash.[11] Selection must be deliberate and based on the specific hazards of the compound.[13]
Protection Type
Specific Recommendations
Rationale and Causality
Eye and Face
Chemical safety goggles with side shields. A full-face shield worn over goggles is required when handling larger quantities (>1g) or during procedures with a high splash potential.[13][14]
The compound is a known eye irritant.[9] Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield protects the entire face from splashes of potentially irritating solutions.[13][14]
Hand Protection
Double-gloving with 100% nitrile gloves (minimum 4-mil thickness). Change gloves immediately if contamination is suspected and every 30-60 minutes during extended use.[15][16]
Nitrile provides good resistance to a wide range of chemicals for incidental contact.[13][16] Double-gloving provides an additional layer of protection against tears and minimizes exposure during glove removal. Never reuse disposable gloves.[16]
Body Protection
A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities of solutions.
Protects skin and personal clothing from contamination.[17] An apron adds a layer of impermeable protection against spills.[14]
Footwear
Closed-toe shoes made of a non-porous material.
Protects feet from spills and falling objects, a mandatory requirement for all laboratory work.[12][17]
Respiratory
A NIOSH-approved respirator is typically not required if all work is conducted within a certified chemical fume hood. If a fume hood is unavailable or in the event of a significant spill, a respirator with cartridges for organic vapors and particulates would be necessary.[14]
The primary engineering control (fume hood) is designed to prevent inhalation. Respiratory protection is a backup for emergency situations or non-standard operations.[4]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for accurately weighing the solid compound and preparing a stock solution, a common workflow that presents multiple opportunities for exposure if not performed correctly.
Experimental Protocol: Weighing and Preparing a Stock Solution
Preparation:
Ensure the chemical fume hood is on and the sash is at the proper working height.[12]
Cover the work surface inside the hood with disposable, plastic-backed absorbent paper.[15][17]
Assemble all necessary materials: the chemical container, a dedicated spatula, a weighing vessel, your chosen solvent, and vortex mixer.
Donning PPE: Before handling the chemical, don all PPE as specified in the table above.
Weighing the Compound:
Allow the chemical container to reach room temperature before opening to prevent moisture condensation.[18]
Perform all weighing operations deep within the fume hood to contain any airborne powder.
Use a dedicated spatula to carefully transfer the solid to the weighing vessel. Avoid any actions that could create dust.
Solution Preparation:
Slowly add the weighed solid to your solvent in the final storage vial.
Cap the vial securely before removing it from the weighing area.
Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming may be used if necessary, but verify compound stability first.[18]
Cleanup and Doffing PPE:
Carefully dispose of the contaminated weigh boat and bench paper into the designated "Halogenated Organic Waste" container.[19]
Wipe down the spatula with a solvent-moistened towel, disposing of the towel in the same waste stream.
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
Wash hands thoroughly with soap and water after the procedure is complete.[17][20]
Workflow for Safe Handling
Caption: Workflow for Safely Handling 5-bromo-2-phenyl-1H-indole-3-carbonitrile.
Emergency and Disposal Plans
Accidental Exposure Plan
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[21] Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[21][22] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[21][22]
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[21]
Spill Response
Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for halogenated waste disposal.
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency services for hazardous material cleanup.
Storage and Disposal Plan
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22][23] Store in a locked cabinet or area with restricted access.[21]
Disposal: This compound is a halogenated organic substance. All waste, including the pure compound, contaminated solutions, and disposable materials (gloves, bench paper, pipette tips), MUST be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste" .[19][24][25] Never dispose of this chemical down the drain.[19] Follow all institutional and local environmental regulations for hazardous waste disposal.[19][25]
References
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]